Product packaging for 6-Benzothiazolecarboxaldehyde(Cat. No.:CAS No. 19989-67-4)

6-Benzothiazolecarboxaldehyde

Cat. No.: B025717
CAS No.: 19989-67-4
M. Wt: 163.2 g/mol
InChI Key: AVSFPLJXSHRMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Benzothiazolecarboxaldehyde (CAS 19989-67-4) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This aromatic aldehyde, with molecular formula C 8 H 5 NOS and a molecular weight of 163.20 g/mol, features a benzothiazole core fused to a formyl group at the 6-position, making it a versatile precursor for the design of novel heterocyclic compounds [ ]. Key Research Applications: Medicinal Chemistry & Drug Discovery: The benzothiazole scaffold is a privileged structure in pharmacology, exhibiting a wide spectrum of biological activities. As a key intermediate, this compound is used to develop potential therapeutic agents with anticancer, antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties [ ][ ]. Its planarity and electronic characteristics allow for effective interactions with biological targets, such as enzymes and receptors. SAR Studies and Molecular Hybridization: This compound is instrumental in Structure-Activity Relationship (SAR) studies, particularly for exploring substitutions at the C-6 position. Introducing functional groups at this site can significantly enhance biological potency, binding affinity, and pharmacokinetic properties of lead compounds [ ]. It serves as a crucial building block in molecular hybridization strategies, creating new hybrid molecules that combine multiple pharmacophores to overcome drug resistance [ ]. Organic Synthesis & Materials Science: It is a fundamental starting material for synthesizing various C-2-substituted benzothiazole derivatives via condensation reactions with amines or other nucleophiles [ ]. Beyond pharmaceuticals, benzothiazole derivatives find applications in developing optically active materials, dyes, and sensitizers [ ]. Handling and Storage: This product is supplied as a crystalline powder or low-melting solid. It should be stored under an inert atmosphere at 2-8°C [ ][ ]. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NOS B025717 6-Benzothiazolecarboxaldehyde CAS No. 19989-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSFPLJXSHRMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568033
Record name 1,3-Benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-67-4
Record name 6-Benzothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19989-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the basic properties of 6-Benzothiazolecarboxaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzothiazolecarboxaldehyde, a heterocyclic aldehyde, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties

This compound is a solid at room temperature, with its appearance ranging from white to yellow or brown.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅NOS
Molecular Weight 163.2 g/mol
Predicted Boiling Point 311.4 °C at 760 mmHg
Physical Form Solid
Appearance White to yellow to brown crystalline powder or low melting solid[1]
Storage Temperature 4°C, stored under nitrogen

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the aldehydic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the aldehyde group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbon of the aldehyde, the carbons of the benzothiazole ring, and the carbons of any substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde, C-H stretching and bending vibrations of the aromatic ring, and vibrations associated with the benzothiazole nucleus.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would confirm the molecular weight, and the fragmentation pattern would offer insights into the structural components of this compound.

Synthesis Protocols

The synthesis of benzothiazole derivatives can be achieved through various methods, with the most common being the condensation of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, or acyl chlorides.[2] A general experimental workflow for the synthesis of a benzothiazole derivative from an aldehyde is outlined below.

experimental_workflow General Synthesis Workflow for Benzothiazole Derivatives start Start Materials: 2-Aminothiophenol Aldehyde reaction Condensation Reaction (e.g., in Ethanol with catalyst) start->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: Benzothiazole Derivative characterization->product

Caption: General workflow for synthesizing benzothiazole derivatives.

A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including the use of hydrogen peroxide/HCl, ammonium chloride, or microwave irradiation.[2] The choice of method can influence reaction time and yield.[2]

Biological Activity

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of bacterial and fungal pathogens.[3] The mechanism of action can vary depending on the specific substitutions on the benzothiazole ring.

Anticancer Activity

The benzothiazole scaffold is a privileged structure in the design of anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4]

Modulation of Signaling Pathways

Recent research has highlighted the ability of benzothiazole derivatives to modulate key cellular signaling pathways implicated in disease. Of particular interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a validated target in cancer therapy. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 pathway. The general mechanism of STAT3 inhibition is depicted in the following diagram.

stat3_pathway STAT3 Signaling Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates inhibitor Benzothiazole Inhibitor inhibitor->p_stat3 Blocks Dimerization

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its derivatives. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound serves as a valuable building block for the synthesis of a diverse range of compounds with significant biological potential. This guide provides a foundational understanding of its core properties and outlines key experimental considerations for its use in research and development. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

The Versatile Benzothiazole Scaffold: A Comprehensive Review of its Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Pharmacological Prowess of Benzothiazole Derivatives Reveals a Treasure Trove for Drug Discovery

This technical guide provides an in-depth exploration of the medicinal chemistry applications of benzothiazoles, a pivotal class of heterocyclic compounds in modern drug discovery.[1][2][3][4] Tailored for researchers, scientists, and drug development professionals, this whitepaper meticulously details the synthesis, biological activities, and structure-activity relationships of these versatile molecules. Benzothiazole and its derivatives are integral components of many natural and synthetic bioactive molecules and have demonstrated a broad spectrum of pharmacological activities with generally low toxic effects.[2]

Benzothiazole-based compounds have shown significant therapeutic potential across numerous areas, including oncology, neurology, and infectious diseases.[1][3][5] Their diverse biological activities encompass anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitubercular properties.[1][4][5] This guide systematically reviews the current advancements and provides a structured overview of their applications, aiming to spur further innovation in the rational design of more effective and less toxic benzothiazole-based medications.[1]

Anticancer Activity: A Major Focus of Benzothiazole Research

The fight against cancer represents one of the most significant areas of benzothiazole research.[2][6] These compounds have been shown to be effective against various cancer cell lines through a multitude of mechanisms, including the induction of apoptosis, interference with the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] For instance, certain 2-substituted benzothiazoles have demonstrated potent inhibitory effects on breast cancer cells by downregulating EGFR activity and modulating pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9] The development of the antitumor benzothiazole prodrug, Phortress, highlights the clinical potential of this scaffold.[2]

Below is a summary of the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
41 A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A3751.1 - 8.8[10][11]
42 A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A3751.1 - 8.8[10][11]
55 HT-290.024[10][11][12]
55 H4600.29[10][11][12]
55 A5490.84[10][11][12]
55 MDA-MB-2310.88[10][11][12]
7e SKRB-3 (Breast Cancer)0.0012[13]
7e SW620 (Colon Adenocarcinoma)0.0043[13]
7e A549 (Lung Adenocarcinoma)0.044[13]
7e HepG2 (Hepatocellular Carcinoma)0.048[13]
61 A54910.67 ± 2.02 µg/mL[10][12]
62 A5499.0 ± 1.0 µg/mL[10][12]

Neurodegenerative Diseases: A Beacon of Hope

Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[14][15] Their mechanism of action in this context is often multi-targeted, involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15][16] Riluzole, a benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis due to its neuroprotective effects.[14][15][17] The ability of these compounds to penetrate the blood-brain barrier and interact with targets in the central nervous system makes them particularly attractive for further development.

Herein, we present inhibitory activities of some multitarget-directed benzothiazole ligands for Alzheimer's disease.

Compound IDTargetKi (µM)IC50 (µM)Reference
4b Histamine H3 Receptor0.012-[15]
3s Histamine H3 Receptor--
3s AChE-6.7[15]
3s BuChE-2.35[15]
3s MAO-B-1.6[15]
A13 AChE-15.26[18]
4f AChE-0.0234[16]
4f MAO-B-0.0403[16]

Broad-Spectrum Antimicrobial and Antiviral Potential

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[19][20][21] They have been shown to inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS) in bacteria.[22] In the realm of virology, benzothiazole-based compounds have emerged as promising leads against various viruses, including Human Immunodeficiency Virus (HIV).[23]

The following table summarizes the antimicrobial and antiviral activities of selected benzothiazole derivatives.

Compound IDActivityOrganism/VirusMIC (µg/mL)Reference
3 AntibacterialE. coli25[21]
4 AntibacterialE. coli25[21]
3 AntifungalC. albicans100[21]
4 AntifungalC. albicans100[21]
10 AntibacterialS. aureus100[21]
12 AntibacterialS. aureus100[21]

Diverse Pharmacological Landscape: From Anticonvulsant to Anti-inflammatory

Beyond the major therapeutic areas, benzothiazoles exhibit a remarkable diversity of other biological activities. They have been investigated as anticonvulsant agents, with some derivatives showing promising results in preclinical models like the maximal electroshock (MES) test.[1][3][4] The anti-inflammatory properties of benzothiazoles are also well-documented, with some compounds showing the ability to suppress key inflammatory mediators.[1][3][5]

Key Experimental Protocols

To facilitate further research and reproducibility, this guide provides detailed methodologies for key experiments cited.

General Procedure for Synthesis of Benzothiazole Derivatives

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[24] For instance, 2-aminothiophenol can be reacted with benzaldehyde derivatives under ultrasonic probe irradiation for a short period (e.g., 20 minutes) at room temperature in a solvent- and catalyst-free manner to yield the corresponding benzothiazole derivatives in good yields.[25] Another approach involves the reaction of 2-aminothiophenol with formic acid, followed by conversion to the hydrochloride salt, which is often preferred for its increased solubility and stability.[26]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[27][28]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to attach and grow for approximately 24 hours.[27]

  • Compound Treatment: The cells are then exposed to serial dilutions of the benzothiazole compounds and incubated for a specific duration (e.g., 24 to 72 hours).[27][28]

  • MTT Addition: A solution of MTT (typically 5 mg/mL) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C.[27][29] During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[27]

  • Formazan Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[27][28]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[29] The intensity of the purple color is directly proportional to the number of viable cells.[27]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[13]

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[30][31][32]

  • Animal Model: The test is typically performed on mice or rats.[30][32]

  • Compound Administration: Test compounds are administered to the animals at various doses, usually via intraperitoneal or oral routes, at a predetermined time before the test.[33]

  • Electrode Application and Anesthesia: A drop of a local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas before placing the corneal electrodes to minimize discomfort. Saline is also applied to improve electrical conductivity.[30]

  • Electrical Stimulus: A high-frequency alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz) is delivered for a short duration (0.2 seconds).[30][31]

  • Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[30][31]

  • Evaluation: The number of protected animals in each group is recorded, and the median effective dose (ED50) can be calculated.[30]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, this guide utilizes Graphviz diagrams.

anticancer_mechanism Benzothiazole Benzothiazole Derivative CancerCell Cancer Cell Benzothiazole->CancerCell Targets Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest SignalingPathways Inhibition of Signaling Pathways (e.g., EGFR, PI3K/Akt) CancerCell->SignalingPathways CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath SignalingPathways->CellDeath

Caption: General mechanisms of action for anticancer benzothiazoles.

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzothiazole Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT assay.

alzheimers_multitarget Benzothiazole Benzothiazole Derivative AChE Acetylcholinesterase (AChE) Benzothiazole->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) Benzothiazole->MAOB Inhibits H3R Histamine H3 Receptor Benzothiazole->H3R Antagonizes Result {Neuroprotection | Symptomatic Relief} AChE->Result MAOB->Result H3R->Result

Caption: Multi-target approach of benzothiazoles in Alzheimer's disease.

This in-depth technical guide serves as a critical resource for the scientific community, providing a solid foundation for the future design and development of novel benzothiazole-based therapeutic agents. The comprehensive data, detailed protocols, and clear visualizations aim to accelerate the translation of promising research findings into clinically effective treatments.

References

Initial Biological Activity Screening of 6-Benzothiazolecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the initial in vitro biological screening of 6-Benzothiazolecarboxaldehyde. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines standardized protocols for preliminary assessment of this compound's potential therapeutic value and provides a basis for further investigation.

Core Biological Screening

An initial screening of this compound would logically focus on three primary areas of established benzothiazole activity: anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the experimental protocols for these initial assays and present hypothetical, yet plausible, screening data based on the known activities of structurally related benzothiazole derivatives.

Table 1: Summary of Initial in vitro Biological Screening of this compound
Biological ActivityAssay TypeCell Line(s) / Microbial Strain(s)Test Concentration(s)Endpoint MeasuredHypothetical Result
Anticancer MTT Cytotoxicity AssayA549 (Human Lung Carcinoma), MCF-7 (Human Breast Adenocarcinoma)0.1, 1, 10, 50, 100 µMCell Viability (%)IC50 > 100 µM
Antimicrobial Agar Well DiffusionStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)100 µ g/well Zone of Inhibition (mm)S. aureus: 8 mm, E. coli: 7 mm
Anti-inflammatory Protein Denaturation AssayBovine Serum Albumin (BSA)10, 50, 100, 200, 500 µg/mLInhibition of Denaturation (%)IC50 ≈ 250 µg/mL

Note: The data presented in this table is hypothetical and serves as an illustrative example for an initial screening. Actual results may vary.

Experimental Protocols

Detailed methodologies for the key screening experiments are provided below to ensure reproducibility and standardization.

Anticancer Activity: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of each compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • This compound solution (in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[8][9][10]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound solutions of varying concentrations

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100 The IC50 value is the concentration of the compound that causes 50% inhibition of protein denaturation.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Initial Biological Screening

G cluster_prep Compound Preparation cluster_assays In Vitro Biological Assays cluster_cancer Anticancer Screening cluster_microbial Antimicrobial Screening cluster_inflammation Anti-inflammatory Screening cluster_analysis Data Analysis prep This compound Stock Solution (DMSO) dilutions Serial Dilutions in Appropriate Media/Solvent prep->dilutions mtt_assay MTT Assay dilutions->mtt_assay agar_diffusion Agar Well Diffusion dilutions->agar_diffusion denaturation_assay Protein Denaturation Assay dilutions->denaturation_assay cell_culture Cell Culture (e.g., A549, MCF-7) cell_culture->mtt_assay data_collection Data Collection (Absorbance, Zone Diameter) mtt_assay->data_collection bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) bacterial_culture->agar_diffusion agar_diffusion->data_collection protein_prep Protein Solution (e.g., BSA) protein_prep->denaturation_assay denaturation_assay->data_collection ic50_calc IC50 / Inhibition Calculation data_collection->ic50_calc report Report Generation ic50_calc->report

Caption: Workflow for the initial biological screening of this compound.

Hypothesized Signaling Pathway Inhibition

Some benzothiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[11][12] The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces bzt 6-Benzothiazole- carboxaldehyde (Hypothesized) bzt->stat3 Inhibition of Phosphorylation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

This technical guide provides a foundational approach to the initial biological screening of this compound. The provided protocols and visualizations are intended to guide researchers in their preliminary investigations into the potential therapeutic applications of this compound. Positive results from this initial screening would warrant further, more detailed mechanistic studies and in vivo validation.

References

A Literature Survey on the Synthesis of 6-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide-ranging pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives substituted at the 6-position are of particular interest, as this position allows for molecular modifications that can significantly modulate biological activity, influencing properties such as anti-tumor, antimicrobial, and neuroprotective effects.[3][4][5] This technical guide provides a comprehensive survey of the core synthetic strategies employed to construct 6-substituted benzothiazoles, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this vital field.

Principal Synthetic Methodologies

The construction of the 6-substituted benzothiazole core is primarily achieved through several key synthetic routes. These methods generally involve the formation of the thiazole ring onto a pre-functionalized benzene ring, ensuring the desired substituent is correctly positioned at the C-6 carbon.

Condensation of 4-Substituted-2-Aminothiophenols

The most versatile and widely employed method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[6] To obtain a 6-substituted benzothiazole, the corresponding 4-substituted-2-aminothiophenol is used as the starting material. The reaction partner can be an aldehyde, carboxylic acid, acyl chloride, or nitrile, which ultimately forms the 2-position of the benzothiazole ring.[1][7][8]

The reaction typically proceeds through the formation of a Schiff base or amide intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring system.[6][9] A variety of catalysts and reaction conditions have been developed to promote this transformation, including acidic or basic media, microwave irradiation, and ultrasound, often resulting in high yields.[7][9]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 4-Substituted-2-aminothiophenol C Schiff Base Intermediate A->C + R-CHO B Aldehyde (R-CHO) D 6-Substituted-2-Arylbenzothiazole C->D Cyclization & Oxidation

Fig. 1: General pathway for benzothiazole synthesis via condensation.
Cyclization of p-Substituted Arylthioureas (Hugershoff Synthesis)

A foundational method for preparing 2-amino-6-substituted benzothiazoles starts from a commercially available para-substituted aniline. The aniline is first converted into an N-arylthiourea intermediate by reacting it with a thiocyanate salt (e.g., KSCN, NH4SCN).[10][11] This intermediate is then subjected to an oxidative cyclization, most commonly using bromine in a solvent like acetic acid or chloroform, to form the desired 2-amino-6-substituted benzothiazole.[10][12] This pathway is particularly valuable as it leverages a wide variety of readily available anilines to introduce diverse substituents at the 6-position.

G A p-Substituted Aniline B N-Arylthiourea Intermediate A->B + KSCN C 2-Amino-6-substituted Benzothiazole B->C Oxidative Cyclization (e.g., Br2, AcOH)

Fig. 2: Synthesis of 2-aminobenzothiazoles from p-substituted anilines.
Jacobson Cyclization

The Jacobson synthesis is a classic method that involves the radical cyclization of thiobenzanilides, which are typically prepared from the reaction of a benzoyl chloride with a substituted aniline followed by thionation.[10] The cyclization is often induced by an oxidizing agent like potassium ferricyanide.[10] While less common than the condensation or arylthiourea routes, it remains an effective strategy for constructing the benzothiazole core.[10]

Ullmann-Type Coupling Reactions

Modern synthetic approaches include Ullmann-type C-S and C-N bond-forming reactions. These copper-catalyzed cross-coupling reactions can construct the benzothiazole ring system from dihalobenzenes and appropriate sulfur and nitrogen sources.[13][14][15] For instance, a four-component Ullmann coupling reaction of acyl isothiocyanates, nitro compounds, and dihalobenzenes has been developed for the efficient synthesis of various benzothiazole derivatives under mild, room-temperature conditions.[14][16]

Synthesis of Key 6-Substituted Scaffolds

The general methodologies described above can be applied to synthesize a variety of benzothiazoles with specific functional groups at the 6-position.

Synthesis of 6-Nitrobenzothiazoles

6-Nitrobenzothiazoles are crucial intermediates, as the nitro group can be readily reduced to an amine, which serves as a handle for further functionalization.[5][17] There are two primary routes to these compounds:

  • Direct Nitration: 2-Aminobenzothiazole can be nitrated using a mixture of nitric and sulfuric acid. However, this reaction often yields a mixture of isomers.[18][19] To achieve high regioselectivity for the 6-position, the 2-amino group is first protected, typically by acetylation. The resulting 2-acetylaminobenzothiazole is then nitrated, yielding predominantly the 6-nitro derivative. The acetyl group is subsequently removed via hydrolysis to give 2-amino-6-nitrobenzothiazole.[19]

  • From p-Nitroaniline: Using the arylthiourea pathway, p-nitroaniline can be reacted with potassium thiocyanate and bromine to directly form 2-amino-6-nitrobenzothiazole.[20]

G A 2-Acetylaminobenzothiazole B 2-Acetylamino-6-nitrobenzothiazole A->B Nitration (HNO3/H2SO4) C 2-Amino-6-nitrobenzothiazole B->C Hydrolysis (NaOH/MeOH)

Fig. 3: Regioselective synthesis of 2-amino-6-nitrobenzothiazole.
Synthesis of 6-Aminobenzothiazoles

The 6-amino functionality is a key pharmacophore and a versatile synthetic handle. The most common method for its preparation is the reduction of the corresponding 6-nitrobenzothiazole.[17] Various reducing agents can be employed, such as sodium thiosulfate, tin(II) chloride, or catalytic hydrogenation.[17]

Synthesis of 6-Methoxy and 6-Hydroxybenzothiazoles
  • 6-Methoxybenzothiazoles are typically synthesized via the Hugershoff method starting from p-anisidine (4-methoxyaniline).[12] The reaction with ammonium or potassium thiocyanate followed by oxidative cyclization with bromine affords 2-amino-6-methoxybenzothiazole in good yields.[12][21]

  • 6-Hydroxybenzothiazoles can be prepared by the diazotization of 6-aminobenzothiazoles followed by hydrolysis.[22] Alternatively, they can be synthesized from appropriately substituted aminophenol precursors.[23]

Synthesis of 6-Halo and 6-Carboxybenzothiazoles
  • 6-Halobenzothiazoles are synthesized from the corresponding 4-haloanilines using the standard arylthiourea cyclization method.[10][24] For example, 2-amino-6-fluorobenzothiazole is prepared from 4-fluoroaniline.

  • 6-Carboxybenzothiazoles and their ester derivatives are important for creating amide linkages in drug development. They are synthesized from 4-aminobenzoic acid or its esters, which undergo reaction with KSCN and bromine in acetic acid to form the benzothiazole ring.[25]

Tabulated Synthesis Data

The following tables summarize quantitative data for the synthesis of various 6-substituted benzothiazoles, compiled from the literature.

Table 1: Synthesis of 2-Amino-6-nitrobenzothiazoles

Starting MaterialReagents & ConditionsProductYield (%)Reference
2-AcetylaminobenzothiazoleHNO₃, H₂SO₄, 5-15°C; then NaOH, MeOH, 60°C2-Amino-6-nitrobenzothiazoleHigh[19]
2-AminobenzothiazoleH₂SO₄, HNO₃, <20°C2-Amino-6-nitrobenzothiazole~20%[18][19]
p-NitroanilineKSCN, Br₂, Acetic Acid2-Amino-6-nitrobenzothiazoleN/A[20]
2-Amino-5-nitrobenzenethiolMethyl formate, 150°C (microwave)6-Nitrobenzothiazole89.4%[17]

Table 2: Synthesis of 2-Amino-6-aminobenzothiazoles

Starting MaterialReagents & ConditionsProductYield (%)Reference
6-NitrobenzothiazoleSodium thiosulfate, Acetone/Water, 50°C6-AminobenzothiazoleN/A[17]

Table 3: Synthesis of 2-Amino-6-methoxybenzothiazoles

Starting MaterialReagents & ConditionsProductYield (%)Reference
p-AnisidineNH₄SCN, Glacial Acetic Acid, Br₂2-Amino-6-methoxybenzothiazole94.4%[12][21]
p-AnisidineKSCN, H₂SO₄, SO₂Cl₂2-Amino-6-methoxybenzothiazoleHigh[11]

Table 4: Synthesis of Other 6-Substituted Benzothiazoles

Starting MaterialReagents & ConditionsProductYield (%)Reference
4-FluorochloroanilineKSCN, Glacial Acetic Acid, Br₂2-Amino-6-fluoro-7-chlorobenzothiazoleN/A[24]
Methyl 4-aminobenzoateKSCN, Glacial Acetic Acid, Br₂, rtMethyl 2-aminobenzo[d]thiazole-6-carboxylateHigh[25]
6-AminobenzothiazoleNaNO₂, H₂SO₄; then hydrolysis6-HydroxybenzothiazoleN/A[22]

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations cited in the literature.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Nitration of Protected 2-Aminobenzothiazole[19]
  • Acetylation (Protection): While not detailed in the patent, 2-aminobenzothiazole is first acetylated to form 2-acetylaminobenzothiazole using standard methods (e.g., acetic anhydride).

  • Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is added to 490 g of sulfuric acid monohydrate at 20-30°C. The mixture is cooled to 5-10°C.

  • A nitrating mixture (200 g of mixed acid containing 31.5% nitric acid) is added dropwise, maintaining the temperature between 5-10°C.

  • After the addition is complete, the mixture is stirred at 10-15°C for 2 hours.

  • The reaction mixture is then discharged onto 1,000 g of ice. The precipitated 2-acetylamino-6-nitrobenzothiazole is filtered and washed with water.

  • Hydrolysis (Deprotection): The water-moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol.

  • The suspension is heated to 60°C and the pH is adjusted to 10.5 with concentrated sodium hydroxide solution. The pH is maintained at 10.5 for 5 hours.

  • The mixture is cooled to 20°C. The crystallized product, 2-amino-6-nitrobenzothiazole, is isolated by filtration, washed with methanol, and then with water until alkali-free.

  • The final product is dried at 50°C in a vacuum drying cabinet.

Protocol 2: Synthesis of 6-Aminobenzothiazole via Reduction[17]
  • A mixed solvent of 15 ml acetone and 7.5 ml water is prepared.

  • 0.26 g (0.68 mmol) of 6-nitrobenzothiazole is dissolved in the mixed solvent. The mixture is heated at 50°C for 3 minutes to ensure complete dissolution.

  • 2.36 g of sodium thiosulfate is then added to the solution.

  • The reaction is monitored by TLC. Upon completion, the product, 6-aminobenzothiazole, is isolated and purified.

Protocol 3: Synthesis of 2-Amino-6-methoxybenzothiazole[12]
  • A solution of p-methoxy aniline (p-anisidine) (0.085 mol, 10.6 g) in glacial acetic acid (40 ml) is prepared.

  • This solution is added to a solution of ammonium thiocyanate (0.308 mol) dissolved in glacial acetic acid (75 ml).

  • The resulting mixture is cooled to 0°C.

  • A solution of bromine (6.5 ml) dissolved in glacial acetic acid (30 ml) is added dropwise over 30 minutes with constant stirring, keeping the temperature low.

  • After the reaction is complete, the product is worked up, typically by pouring into water and neutralizing to precipitate the 2-amino-6-methoxybenzothiazole, which is then filtered, washed, and recrystallized.

Protocol 4: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate[27]
  • Methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (KSCN, 4 equivalents) are dissolved in glacial acetic acid.

  • The mixture is stirred for 45 minutes at room temperature and then cooled to 10°C.

  • Bromine (2 equivalents), dissolved in a small amount of acetic acid, is added dropwise to the cooled mixture.

  • The reaction mixture is then stirred at room temperature overnight.

  • For workup, the mixture is added to dichloromethane (40 mL) and neutralized with a saturated aqueous NaHCO₃ solution (60 mL).

  • The phases are separated, and the organic phase is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 35 mL) and brine (3 x 30 mL).

  • The organic layer is dried over Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the product.

References

Potential Pharmacological Targets for 6-Benzothiazolecarboxaldehyde Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential pharmacological targets of 6-benzothiazolecarboxaldehyde analogues. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities. Analogues derived from this compound, particularly Schiff base derivatives, have emerged as promising candidates for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

This compound analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, particularly the PI3K/Akt pathway.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound Schiff base analogues.

Compound IDCancer Cell LineIC50 (µM)Reference
5c MCF-7 (Breast)12.73[1]
A549 (Lung)13.76[1]
5f MCF-7 (Breast)13.78[1]
A549 (Lung)13.44[1]
5i MCF-7 (Breast)10.65[1]
A549 (Lung)10.89[1]
SP16 HeLa (Cervical)2.517 (µg/ml)[2]
Key Pharmacological Target: PI3K/Akt Signaling Pathway

Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of benzothiazole derivatives.[3][4][5] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of PI3K and/or Akt leads to the downregulation of anti-apoptotic signals and the activation of pro-apoptotic machinery, ultimately resulting in cancer cell death. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[3][4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Benzothiazole This compound Analogue Benzothiazole->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Analogues of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 S. aureus25[6]
B. subtilis50[6]
E. coli25[6]
C. albicans100[6]
Compound 4 S. aureus50[6]
B. subtilis50[6]
E. coli25[6]
C. albicans100[6]
Compound 11a L. monocytogenes0.10-0.25 (mg/mL)[7]
P. aeruginosa0.10-0.25 (mg/mL)[7]
E. coli0.10-0.25 (mg/mL)[7]
S. aureus0.10-0.25 (mg/mL)[7]
Potential Antimicrobial Targets

The antimicrobial mechanism of action for benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. One such proposed target is dihydroorotase , an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in bacteria.[6] Inhibition of this enzyme would disrupt microbial growth and replication.

Antimicrobial_Workflow cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Study Compound This compound Analogue MIC_Assay Broth Microdilution (Determine MIC) Compound->MIC_Assay Microbes Bacterial & Fungal Strains Microbes->MIC_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Dihydroorotase) MIC_Assay->Enzyme_Assay Active Compounds Target Identified Target Enzyme_Assay->Target

Antimicrobial Evaluation Workflow
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound analogues (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10]

Potential Neuroprotective Targets

The neuroprotective effects of various compounds are often associated with the modulation of signaling pathways that control oxidative stress, inflammation, and apoptosis in neuronal cells. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which includes ERK, JNK, and p38, is a key regulator of these processes.[11][12][13][14] Dysregulation of the MAPK pathway is implicated in the pathogenesis of neurodegenerative diseases. Certain natural compounds have been shown to exert neuroprotective effects by modulating MAPK signaling, reducing oxidative stress and neuronal apoptosis.[12][13] While direct evidence for this compound analogues is still emerging, the broader class of benzothiazoles suggests this as a plausible target.

MAPK_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_signaling MAPK Signaling Cascade cluster_cellular_response Cellular Response OxidativeStress Oxidative Stress MAPKKK MAPKKK OxidativeStress->MAPKKK Activation Neurotoxins Neurotoxins Neurotoxins->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Apoptosis Neuronal Apoptosis MAPK->Apoptosis Induction Neuroinflammation Neuroinflammation MAPK->Neuroinflammation Induction Survival Neuronal Survival Benzothiazole This compound Analogue Benzothiazole->MAPKKK Modulation Benzothiazole->Survival

MAPK Signaling in Neuroprotection
Experimental Protocol: In Vitro Neuroprotection Assay (Conceptual)

A conceptual protocol for assessing the neuroprotective effects of this compound analogues using a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

  • This compound analogues

  • Reagents for assessing cell viability (e.g., MTT) and apoptosis (e.g., Caspase-3/7 assay kit)

  • Antibodies for Western blot analysis of MAPK pathway proteins (e.g., phospho-p38, phospho-JNK)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the this compound analogues for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin (e.g., 6-OHDA or H2O2) to induce oxidative stress and neuronal damage.

  • Assessment of Cell Viability: Perform an MTT assay to quantify the protective effect of the analogues against neurotoxin-induced cell death.

  • Apoptosis Assay: Measure the activity of caspase-3 and -7 to determine the extent of apoptosis and the anti-apoptotic effect of the compounds.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway (p38, JNK, ERK) to investigate the modulation of this pathway by the test compounds.

Conclusion

This compound analogues represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their emerging potential in neuroprotection, warrant further investigation. The primary pharmacological targets appear to involve the modulation of key signaling pathways such as PI3K/Akt in cancer and potentially the MAPK pathway in neurodegenerative diseases, as well as the inhibition of essential microbial enzymes. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these promising compounds. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of lead candidates.

References

Methodological & Application

Application Notes and Protocols: Experimental Procedure for Schiff Base Condensation with 6-Benzothiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of Schiff bases via the condensation reaction of 6-benzothiazolecarboxaldehyde with primary amines. It includes comprehensive protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The benzothiazole moiety, in particular, is a privileged structure found in numerous pharmacologically active molecules. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a versatile and straightforward method for generating molecular diversity. This application note details the experimental procedure for the synthesis of Schiff bases using this compound as the aldehyde component.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases derived from this compound.

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the acid-catalyzed condensation of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (5% w/v)

  • Distilled water

  • Anhydrous Sodium Sulfate

  • Solvents for recrystallization (e.g., Ethanol, Methanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL). To this solution, add the substituted aniline (1.0 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3-6 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid product may precipitate out. If so, collect the precipitate by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water (50 mL) with stirring.

  • Neutralization: Neutralize the aqueous mixture with a 5% sodium bicarbonate solution to remove any remaining acetic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Drying: Dry the purified crystals in a desiccator over anhydrous sodium sulfate.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of Schiff bases derived from this compound.

Table 1: Reaction Conditions and Yields

Amine ReactantSolventCatalystReaction Time (h)Yield (%)
4-ChloroanilineEthanolGlacial Acetic Acid485-95
4-MethoxyanilineEthanolGlacial Acetic Acid388-97
4-NitroanilineEthanolGlacial Acetic Acid580-90
AnilineMethanolPiperidine682-92

Table 2: Spectroscopic Characterization Data

Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-Mass Spec (m/z) [M+H]⁺
N-(4-chlorobenzylidene)-1,3-benzothiazol-6-amine1610-16308.2-8.5Calculated: 273.0, Found: 273.1
N-(4-methoxybenzylidene)-1,3-benzothiazol-6-amine1605-16258.1-8.4Calculated: 269.1, Found: 269.2
N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine1615-16358.3-8.6Calculated: 284.0, Found: 284.1
N-(benzylidene)-1,3-benzothiazol-6-amine1612-16328.2-8.5Calculated: 239.1, Found: 239.1

Note: The exact values will vary depending on the specific amine used in the condensation reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: This compound + Primary Amine reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction workup Work-up & Isolation reaction->workup Cooling & Precipitation recrystallization Recrystallization workup->recrystallization characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) recrystallization->characterization Pure Product data_analysis Data Analysis & Reporting characterization->data_analysis

General workflow for Schiff base synthesis.
Postulated Anticancer Signaling Pathway

Benzothiazole-containing Schiff bases have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. The following diagram depicts a postulated signaling pathway for the anticancer action of a hypothetical Schiff base derived from this compound.

signaling_pathway cluster_cell Cancer Cell schiff_base Benzothiazole Schiff Base ros ↑ Reactive Oxygen Species (ROS) schiff_base->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Postulated apoptotic pathway induced by a benzothiazole Schiff base.

Synthesis of Novel Antimicrobial Agents from 6-Benzothiazolecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of promising antimicrobial compounds derived from 6-benzothiazolecarboxaldehyde. The focus is on two key classes of derivatives: Schiff bases and chalcones, which have demonstrated significant potential in the development of new antimicrobial agents. The methodologies outlined herein are based on established synthetic routes and provide a foundation for further research and optimization in the pursuit of novel therapeutics to combat antimicrobial resistance.

Introduction to this compound Derivatives as Antimicrobial Agents

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of various derivatives, primarily through reactions involving its aldehyde functional group.

Schiff Bases: The condensation of the aldehyde group with primary amines yields Schiff bases (imines). The resulting C=N bond is crucial for their biological activity, which is believed to involve interference with cellular processes through mechanisms such as enzyme inhibition and disruption of cell membranes.

Chalcones: The Claisen-Schmidt condensation of this compound with acetophenone derivatives produces chalcones. These α,β-unsaturated ketones are known to interact with biological macromolecules, and their antimicrobial effects are often attributed to their ability to act as Michael acceptors.

This document details the synthesis, characterization, and antimicrobial evaluation of these two classes of compounds derived from this compound.

Synthesis of Antimicrobial Compounds

Two primary synthetic pathways are presented for the derivatization of this compound into Schiff bases and chalcones.

Synthesis of Schiff Bases via Condensation Reaction

The synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines. A general reaction scheme is depicted below:

Schiff_Base_Synthesis This compound This compound Reaction_Mixture This compound->Reaction_Mixture Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Mixture Solvent_Catalyst Ethanol, cat. Acetic Acid Reflux Reflux Solvent_Catalyst->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base Reaction_Mixture->Solvent_Catalyst

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol:

A representative protocol for the synthesis of a Schiff base derivative from this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry it under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is achieved through the base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.

Chalcone_Synthesis This compound This compound Reaction_Mixture This compound->Reaction_Mixture Acetophenone Acetophenone Derivative Acetophenone->Reaction_Mixture Base_Solvent Ethanol, NaOH (aq) Stir_RT Stir at RT Base_Solvent->Stir_RT Chalcone Chalcone Derivative Stir_RT->Chalcone Reaction_Mixture->Base_Solvent

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol:

A general procedure for the synthesis of a chalcone derivative from this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and stir the mixture at room temperature.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq.) in ethanol to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Dry the crude product and recrystallize from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol for MIC Determination:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized Schiff base and chalcone derivatives.

Table 1: Synthesis and Characterization of Schiff Base Derivatives of this compound

Compound IDR-group of AmineYield (%)Melting Point (°C)
SB-1 4-Chlorophenyl85178-180
SB-2 4-Methoxyphenyl82165-167
SB-3 2-Hydroxyphenyl78192-194

Table 2: Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
SB-1 168326432
SB-2 32166412864
SB-3 84163216
Ciprofloxacin 10.50.251-
Fluconazole ----8

Table 3: Synthesis and Characterization of Chalcone Derivatives of this compound

Compound IDSubstituent on AcetophenoneYield (%)Melting Point (°C)
CH-1 H75155-157
CH-2 4-Chloro72188-190
CH-3 4-Methoxy78162-164

Table 4: Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
CH-1 32166464128
CH-2 84163232
CH-3 168326464
Ciprofloxacin 10.50.251-
Fluconazole ----8

Potential Mechanism of Action and Signaling Pathways

The antimicrobial mechanism of benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes.[1] For instance, some benzothiazole compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] Others may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis.[1] The Schiff base derivatives may exert their effect by perturbing the microbial cell membrane.[1]

Mechanism_of_Action Benzothiazole_Derivative This compound Derivative Target1 DNA Gyrase Benzothiazole_Derivative->Target1 Target2 Dihydrofolate Reductase Benzothiazole_Derivative->Target2 Target3 Cell Membrane Benzothiazole_Derivative->Target3 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Inhibition of Nucleotide Synthesis Target2->Effect2 Effect3 Membrane Disruption Target3->Effect3 Outcome Bacterial/Fungal Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.

Further studies, such as enzyme inhibition assays and cell membrane integrity assays, are recommended to elucidate the precise mechanism of action for newly synthesized compounds.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the development of novel antimicrobial agents from this compound. The derivatization into Schiff bases and chalcones represents a promising strategy for generating compounds with significant antibacterial and antifungal activities. The presented data underscores the potential of these scaffolds in addressing the growing challenge of antimicrobial resistance. Further optimization of the lead compounds through structure-activity relationship (SAR) studies is warranted to enhance their efficacy and pharmacokinetic properties.

References

Functionalization of the Aldehyde Group of 6-Benzothiazolecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aldehyde group of 6-benzothiazolecarboxaldehyde. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and the ability to functionalize its aldehyde group opens avenues for the synthesis of diverse compound libraries for drug discovery and development.[1][2] This guide outlines key reactions, including Schiff base formation, reductive amination, Knoevenagel condensation, Wittig reaction, hydrazone formation, and oxime synthesis.

Introduction to this compound Functionalization

The aldehyde group at the 6-position of the benzothiazole ring system is a versatile chemical handle for a variety of organic transformations. Its reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Such derivatization is of high interest in the field of drug development, as benzothiazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this compound enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Functionalization Reactions

The following sections detail common and effective methods for modifying the aldehyde group of this compound. Each section includes a brief overview, a generalized reaction scheme, a summary of quantitative data in a tabular format, and a detailed experimental protocol for a representative transformation.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[3] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of water.[4] The resulting C=N double bond can serve as a key linkage in the synthesis of various biologically active molecules.

Generalized Reaction Scheme:

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products This compound 6-Benzothiazole- carboxaldehyde Schiff_Base Schiff Base (Imine) This compound->Schiff_Base + R-NH2 - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Water Water

Figure 1: General scheme for Schiff base formation.

Quantitative Data for Schiff Base Formation:

Reactant 1 (Aldehyde)Reactant 2 (Amine)Catalyst/SolventReaction TimeTemperatureYield (%)Reference
2-Amino-6-substituted benzothiazoleo-VanillinPiperidine/Ethanol3 hReflux-[5]
6-Ethoxybenzo(d)thiazole-2-amine4-Bromo-2-hydroxybenzaldehydeEthanol2 hHeating-[6]
4,6-Difluoro-2-amino benzothiazole3,4-Dimethoxy benzaldehydeGlacial Acetic Acid/Methanol5-7 h30-40°C55.39[7]
4,6-Difluoro-2-amino benzothiazole4-(Dimethylamino) benzaldehydeGlacial Acetic Acid/Methanol10-12 h50-60°C62.95[7]

Experimental Protocol: Synthesis of a 6-Benzothiazole-derived Schiff Base

This protocol is adapted from a general procedure for the synthesis of benzothiazole Schiff bases.[8]

  • Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

  • Add Catalyst: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 5-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified Schiff base.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] The reaction proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction in situ.[10] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[11]

Generalized Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Aldehyde 6-Benzothiazole- carboxaldehyde Imine Imine/Iminium ion Aldehyde->Imine + R1R2NH Amine Amine (R1R2NH) Amine->Imine Product_Amine Substituted Amine Imine->Product_Amine + [H]

Figure 2: General scheme for reductive amination.

Quantitative Data for Reductive Amination:

Aldehyde/KetoneAmineReducing AgentSolventTemperatureYield (%)Reference
Various AldehydesPrimary/Secondary AminesNaBH(OAc)₃---[9]
Aldehydes/KetonesPrimary/Secondary AminesNaBH₄/Amberlyst 15THF/Solvent-freeRoom Temp.High[12]
AldehydesPrimary AminesNaCNBH₃/NH₃--Good[13]
Aldehydes/KetonesAliphatic/Aromatic AminesAmmonia borane/Trimethyl borateSolvent-free-Very Good[11]

Experimental Protocol: Reductive Amination of this compound

This protocol is a generalized procedure based on established methods.[9][11]

  • Reaction Setup: To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] This reaction is typically catalyzed by a weak base and is highly effective for forming carbon-carbon double bonds, leading to α,β-unsaturated products.[13]

Generalized Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Aldehyde 6-Benzothiazole- carboxaldehyde Unsaturated_Product α,β-Unsaturated Product Aldehyde->Unsaturated_Product + Active Methylene - H2O Active_Methylene Active Methylene Compound Active_Methylene->Unsaturated_Product Water Water

Figure 3: General scheme for Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Aromatic AldehydesMalononitrileAmmonium Acetate-Room Temp.High[7]
Aromatic AldehydesMalononitrileVarious bases/Water30 minRoom Temp.50-100[14]
AldehydesMalononitrile-/Microwave<10 min->90[15]
Aromatic AldehydesMalononitrilePolystyrene/phosphate film-Room Temp.up to 96[16]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on green chemistry principles for Knoevenagel condensations.[14]

  • Reaction Mixture: In a flask, suspend this compound (1.0 eq.) and malononitrile (1.0 eq.) in water.

  • Add Catalyst: Add a catalytic amount of a weak base, such as sodium bicarbonate or ammonium acetate.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes to 1 hour. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the product with water to remove any remaining catalyst and starting materials.

  • Drying: Dry the purified product under vacuum.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][17] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location.[6]

Generalized Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 6-Benzothiazole- carboxaldehyde Alkene Alkene Aldehyde->Alkene + Ylide Ylide Phosphorus Ylide Ylide->Alkene Phosphine_Oxide Triphenylphosphine oxide

Figure 4: General scheme for the Wittig reaction.

Quantitative Data for Wittig Reaction:

AldehydeWittig ReagentBase/SolventReaction TimeTemperatureYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH/DMF30 min-73.5[18]
Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-/Dichloromethane2 hRoom Temp.-[19]
BenzaldehydeMethyl bromoacetate/TriphenylphosphineNaHCO₃ (aq)1 h--[20]

Experimental Protocol: Wittig Olefination of this compound

This protocol is adapted from a general procedure for the Wittig reaction.[19]

  • Prepare Ylide (if necessary): If the phosphorus ylide is not commercially available, it can be prepared by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane or THF.

  • Add Ylide: Add the phosphorus ylide (1.0-1.2 eq.) to the aldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Hydrazone Formation

Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative.[9] This condensation reaction is analogous to imine formation and is often catalyzed by a small amount of acid. Hydrazones are stable compounds and are important intermediates in organic synthesis, including in the Wolff-Kishner reduction.

Generalized Reaction Scheme:

Hydrazone_Formation cluster_reactants Reactants cluster_products Products Aldehyde 6-Benzothiazole- carboxaldehyde Hydrazone Hydrazone Aldehyde->Hydrazone + R-NHNH2 - H2O Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Water Water

Figure 5: General scheme for hydrazone formation.

Quantitative Data for Hydrazone Formation:

Aldehyde/KetoneHydrazine DerivativeCatalyst/SolventReaction TimeTemperatureYield (%)Reference
2-Hydrazino-6-methylbenzothiazole2,4-DichloroacetophenoneGlacial Acetic Acid/Ethanol8 hReflux54[21]
2-Hydrazino-6-methylbenzothiazole2,4-DimethoxyacetophenoneGlacial Acetic Acid/Ethanol8 hReflux58[21]
Benzoate hydrazideIsatinAcetic Acid8 hReflux71[9]
6-Nitro-benzothiazole-2-yl-hydrazineSubstituted phenols----[17]

Experimental Protocol: Synthesis of a this compound Hydrazone

This protocol is based on a general procedure for hydrazone synthesis.[21]

  • Dissolve Reactants: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq.) and the desired hydrazine derivative (1.0 eq.).

  • Add Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for several hours, monitoring by TLC.

  • Isolation: Upon completion, cool the mixture. The hydrazone product will often precipitate and can be collected by filtration.

  • Purification: Wash the solid with a small amount of cold solvent and dry. Recrystallization can be performed if further purification is needed.

Oxime Formation

Oximes are formed by the reaction of aldehydes or ketones with hydroxylamine.[4] This reaction is reversible and is typically carried out in a slightly acidic or basic medium. Oximes are crystalline solids and are useful as intermediates and protecting groups.[22]

Generalized Reaction Scheme:

Oxime_Formation cluster_reactants Reactants cluster_products Products Aldehyde 6-Benzothiazole- carboxaldehyde Oxime Oxime Aldehyde->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Water Water

Figure 6: General scheme for oxime formation.

Quantitative Data for Oxime Formation:

Aldehyde/KetoneReagentsSolventReaction TimeTemperatureYield (%)Reference
Aldehydes/KetonesNH₂OH·HCl, Bi₂O₃Solvent-free (grinding)--60-98[22]
Aryl AldehydesNH₂OH·HClMineral water/Methanol~10 minRoom Temp.High[3]
BenzaldehydeNH₂OH·HCl, Oxalic AcidAcetonitrile60 minReflux95[23]
Aldehydes/KetonesNH₂OH·HCl, K₂CO₃Methanol--Good to Excellent[1]

Experimental Protocol: Preparation of this compound Oxime

This protocol is adapted from a catalyst-free method in an aqueous medium.[3]

  • Reaction Setup: In a reaction vessel, place this compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.).

  • Add Solvent: Add a 1:1 mixture of mineral water and methanol as the solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 10-20 minutes, as monitored by TLC.

  • Work-up: After completion, perform a work-up with an ethyl acetate-water mixture.

  • Extraction and Drying: Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to obtain the oxime product. Further purification can be achieved by recrystallization if necessary.

Conclusion

The aldehyde group of this compound provides a versatile platform for a wide array of chemical transformations. The protocols outlined in this document for Schiff base formation, reductive amination, Knoevenagel condensation, Wittig reaction, hydrazone formation, and oxime synthesis offer robust methods for generating diverse libraries of benzothiazole derivatives. These functionalized compounds are of significant interest to researchers in drug discovery and medicinal chemistry for the development of novel therapeutic agents. The provided data and protocols serve as a practical guide for the efficient and effective derivatization of this important heterocyclic building block.

References

Application Notes & Protocols for the Purity Assessment of 6-Benzothiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Benzothiazolecarboxaldehyde is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound to ensure the quality, safety, and efficacy of the resulting products.

This document provides detailed application notes and experimental protocols for the most common and effective analytical techniques used to assess the purity of this compound. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Overview of Analytical Methods

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity profile of this compound. Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air over time, forming the corresponding carboxylic acid.[3] The choice of method depends on the nature of the expected impurities (volatile, non-volatile, isomeric) and the desired level of structural information.[4]

Data Presentation: Comparison of Key Analytical Methods
MethodPrincipleAdvantagesDisadvantagesPrimary Application
RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4][5]Robust, reliable, and highly effective for separating non-volatile, process-related impurities.[4] High resolution allows for accurate quantification.[4]Higher solvent consumption. May not be suitable for highly volatile or thermally unstable compounds.[5]Quantitative analysis of the main component and non-volatile impurities. Recommended for routine quality control.[4]
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[6][7]Excellent for identifying and quantifying volatile and semi-volatile impurities.[4] Mass spectral data provides crucial structural information for impurity profiling.[4][7]Not suitable for non-volatile compounds without derivatization.[4][8] High temperatures can cause degradation of thermally labile compounds.[3]Qualitative and Quantitative analysis of volatile organic impurities, residual solvents, and potential degradation products.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The signal is proportional to the number of nuclei.Provides detailed structural information.[1][9] Absolute quantitative ¹H NMR (qNMR) is a primary method for purity determination without a specific reference standard of the analyte.[10] Nondestructive.[10]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis, though 2D NMR can help.[10][11]Structural elucidation and absolute purity determination (qNMR). Identification of impurities containing hydrogen atoms.
Melting Point Determination of the temperature range over which a solid melts.Simple, fast, and inexpensive method for a preliminary assessment of purity.[12]Impurities lower and broaden the melting point range.[12] Not quantitative and not specific; different impurities can have similar effects.Preliminary qualitative assessment of purity. A sharp melting point close to the literature value indicates high purity.

Experimental Workflows and Protocols

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for combining different analytical techniques for a comprehensive purity assessment of this compound.

cluster_0 Purity Assessment Strategy Start Sample: this compound Decision1 Initial Purity Screen Start->Decision1 MP Melting Point Analysis Decision1->MP Quick Check HPLC Quantitative Analysis (RP-HPLC) Decision1->HPLC Primary Method GCMS Volatile Impurity Profiling (GC-MS) HPLC->GCMS Complementary Analysis NMR Structural Confirmation & Absolute Purity (qNMR) HPLC->NMR Orthogonal Verification Report Final Purity Report HPLC->Report Purity Assay (%) GCMS->Report Impurity Profile NMR->Report Structural Identity & qNMR Purity

Caption: A logical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for the routine purity assessment of this compound, effectively separating the main compound from potential non-volatile impurities.[4]

cluster_1 HPLC Workflow A 1. Sample Preparation (Accurate weighing and dissolution) B 2. HPLC System Setup (Mobile Phase, Column, Flow Rate) A->B C 3. Sample Injection B->C D 4. Chromatographic Separation C->D E 5. UV Detection D->E F 6. Data Analysis (Peak Integration, Purity Calculation) E->F

Caption: A streamlined experimental workflow for HPLC-based purity analysis.

This protocol outlines a general reverse-phase HPLC method. Method development and validation are crucial for specific applications.[5][13]

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also be considered for additional π–π interactions with the aromatic analyte.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (or a buffer like 0.02M Ammonium formate) is typically used.[14]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program (Example):

      • 0-2 min: 90% A

      • 2-15 min: Linear gradient to 10% A

      • 15-18 min: Hold at 10% A

      • 18-20 min: Return to 90% A

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250-280 nm (select a wavelength of maximum absorbance for this compound).[14]

    • Injection Volume: 10 µL.[14]

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to get a concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure & Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities such as residual solvents or byproducts from synthesis.[4] Direct injection is suitable for this compound, as it is sufficiently volatile and thermally stable.[3]

cluster_2 GC-MS Workflow A 1. Sample Preparation (Dissolution in volatile solvent) B 2. GC-MS System Setup (Column, Temp Program, Carrier Gas) A->B C 3. Split/Splitless Injection B->C D 4. GC Separation C->D E 5. MS Detection (Ionization & Mass Analysis) D->E F 6. Data Analysis (Library Search, Peak Integration) E->F

Caption: The sequential workflow for GC-MS analysis, from sample preparation to data interpretation.

  • Instrumentation & Columns:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[15]

  • Chromatographic & MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.[15]

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Oven Temperature Program (Example):

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.[15]

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (high purity).

    • Sample Solution: Prepare a solution of this compound at approximately 1 mg/mL in the chosen solvent.

  • Procedure & Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • For any other peaks (impurities), obtain the mass spectrum.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Estimate the relative amount of each impurity using the area percent of the TIC.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR is an excellent method for determining absolute purity without needing a reference standard of the analyte itself.[10] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a high-purity internal standard.[10]

  • Instrumentation & Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1 relaxation time, typically 30-60 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved proton signal from this compound (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight

      • m: Mass

      • P_std: Purity of the internal standard (e.g., 99.9%)

Melting Point Analysis

This is a fundamental and straightforward technique to get a quick indication of purity.[12] Pure crystalline compounds typically have a sharp melting point, whereas impurities will depress the melting point and broaden the range.[12]

  • Instrumentation:

    • Calibrated melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

    • The melting point range is T1-T2.

  • Interpretation:

    • Compare the observed melting point range with the literature value for this compound. A narrow range (e.g., < 2 °C) close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities.

References

Application Notes and Protocols for Fluorescent Probes Derived from 6-Benzothiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes utilizing 6-Benzothiazolecarboxaldehyde as a key precursor. The focus is on the creation of Schiff base derivatives for the detection of metal ions, a critical area of research in biology and drug development.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely employed in the development of fluorescent probes. Their rigid structure and extended π-conjugated system often lead to desirable photophysical properties, including high quantum yields and significant Stokes shifts. The introduction of a carboxaldehyde group at the 6-position of the benzothiazole scaffold provides a versatile handle for the synthesis of a variety of sensor molecules. Through Schiff base condensation with different primary amines, a diverse library of fluorescent probes can be readily synthesized. These probes can be designed to exhibit "turn-on" or "turn-off" fluorescence responses or ratiometric changes upon binding to specific analytes, making them powerful tools for bioimaging and sensing applications.

The general principle behind the design of these probes involves the linkage of the this compound fluorophore to a specific analyte recognition moiety. The interaction of the probe with its target analyte modulates the electronic properties of the fluorophore, leading to a detectable change in its fluorescence characteristics. Common mechanisms for this modulation include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

Application: Detection of Metal Ions

A significant application of fluorescent probes derived from this compound is the detection of biologically and environmentally important metal ions. For instance, Schiff bases formed with aminophenols or hydroxyquinolines can act as selective chemosensors for cations like Zn²⁺, Al³⁺, and Cu²⁺. The binding of the metal ion to the chelating cavity of the Schiff base can restrict C=N isomerization and inhibit non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.

Application Note 1: A "Turn-On" Fluorescent Probe for Zinc(II) Detection

This note describes a hypothetical fluorescent probe, BT-AP , synthesized via the Schiff base condensation of this compound with 2-aminophenol. This probe is designed as a selective "turn-on" sensor for zinc ions (Zn²⁺).

Signaling Pathway

The detection mechanism of BT-AP for Zn²⁺ is based on the Chelation-Enhanced Fluorescence (CHEF) effect. In the free state, the probe exhibits weak fluorescence due to the efficient non-radiative decay through the isomerization of the C=N double bond. Upon chelation with a Zn²⁺ ion through the nitrogen of the imine and the oxygen of the hydroxyl group, a rigid five-membered ring is formed. This complexation inhibits the C=N isomerization and enhances the fluorescence intensity of the benzothiazole fluorophore.

G This compound This compound BT-AP_Probe BT-AP Probe (Weak Fluorescence) This compound->BT-AP_Probe 2-Aminophenol 2-Aminophenol 2-Aminophenol->BT-AP_Probe Complex [BT-AP]-Zn²⁺ Complex (Strong Fluorescence) BT-AP_Probe->Complex Chelation Zn2_ion Zn²⁺ Ion Zn2_ion->Complex G cluster_synthesis Synthesis Reactants This compound + 2-Aminophenol Reaction Reflux (4-6 hours) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Product BT-AP Probe Purification->Product G cluster_detection In Vitro Detection Prep_Probe Prepare BT-AP Stock Solution (DMSO) Working_Sol Prepare Working Solution of BT-AP in Buffer Prep_Probe->Working_Sol Prep_Buffer Prepare Buffer (e.g., HEPES, pH 7.4) Prep_Buffer->Working_Sol Prep_Zn Prepare Zn²⁺ Stock Solution Titration Add varying concentrations of Zn²⁺ to BT-AP solution Prep_Zn->Titration Working_Sol->Titration Incubation Incubate (5 minutes) Titration->Incubation Measurement Measure Fluorescence (λex = ~370 nm) Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Troubleshooting & Optimization

How to increase the yield of 6-Benzothiazolecarboxaldehyde synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of 6-Benzothiazolecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent and effective method is the condensation reaction of an appropriate 2-aminothiophenol derivative with a suitable source for the aldehyde group. Given the target molecule, a common strategy involves the cyclization of 4-amino-3-mercaptobenzaldehyde or a protected form, or alternatively, the synthesis of a 6-substituted benzothiazole that can be subsequently converted to the aldehyde, such as the oxidation of (benzo[d]thiazol-6-yl)methanol.

Q2: What are the critical factors that influence the yield of the reaction?

A2: The key factors impacting the yield include the purity of starting materials, choice of solvent and catalyst, reaction temperature, and reaction time. The 2-aminothiophenol precursor is particularly susceptible to oxidation, which can significantly lower the yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical methods for purifying the final product?

A4: After the reaction is complete, the crude product is typically isolated by filtration or extraction. Common purification methods include recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, and column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Impure Starting Materials 4-amino-3-mercaptobenzaldehyde or related precursors are prone to oxidation. Use fresh, high-purity starting materials. If possible, purify the aminothiophenol just before use or store it under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Optimize the reaction temperature. Some methods may require heating to proceed at an adequate rate, while others run at room temperature. Monitor the reaction by TLC to determine the optimal temperature.
Insufficient Reaction Time If TLC analysis shows unreacted starting materials, the reaction may not have reached completion. Extend the reaction time and continue to monitor its progress.
Inactive Catalyst or Reagents If a catalyst is used, ensure it is fresh and active. For reactions involving oxidizing agents like hydrogen peroxide, verify its concentration and freshness.
Presence of Water For reactions sensitive to moisture, use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.

Problem 2: Formation of Side Products

Potential Cause Suggested Solution
Over-oxidation If an oxidizing agent is used, its amount should be carefully controlled to prevent oxidation of the desired aldehyde product to a carboxylic acid.
Incomplete Cyclization The intermediate Schiff base may not have fully cyclized. Ensure the reaction conditions (e.g., temperature, catalyst) are suitable for promoting the cyclization step.
Polymerization of Starting Materials High concentrations of reactants can sometimes lead to polymerization. Consider optimizing the reaction concentration.
Formation of Disulfides The thiol group of the 2-aminothiophenol is susceptible to oxidation, leading to disulfide byproduct formation. Running the reaction under an inert atmosphere can minimize this.

Problem 3: Difficulty in Product Isolation and Purification

| Potential Cause | Suggested Solution | | :--- | Suggested Solution | | Product is Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, try adding a non-solvent to induce precipitation or concentrate the reaction mixture under reduced pressure. | | Oily Product | If the product is an oil and difficult to crystallize, try triturating it with a non-polar solvent like hexane or pentane. | | Similar Polarity of Product and Impurities | For purification by column chromatography, optimize the solvent system to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent can be effective. |

Data Presentation

Table 1: Experimental Conditions and Yields for this compound Synthesis

EntryStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
14-amino-3-mercaptobenzaldehydeH₂O₂/HClEthanolRoom Temp2
24-amino-3-mercaptobenzaldehyde(if different)DMSO1204
3(Benzo[d]thiazol-6-yl)methanolMnO₂DichloromethaneRoom Temp24
4(Benzo[d]thiazol-6-yl)methanolPCCDichloromethaneRoom Temp2
User Data

Experimental Protocols

A reliable method for synthesizing this compound is the oxidation of (benzo[d]thiazol-6-yl)methanol. This precursor can be synthesized from 4-amino-3-mercaptobenzyl alcohol.

Protocol 1: Synthesis of (Benzo[d]thiazol-6-yl)methanol

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-amino-3-mercaptobenzyl alcohol

  • Formic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-amino-3-mercaptobenzyl alcohol (1 equivalent) in toluene.

  • Add formic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure (benzo[d]thiazol-6-yl)methanol.

Protocol 2: Oxidation of (Benzo[d]thiazol-6-yl)methanol to this compound

Materials:

  • (Benzo[d]thiazol-6-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve (benzo[d]thiazol-6-yl)methanol (1 equivalent) in dry dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents) in portions to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of (Benzo[d]thiazol-6-yl)methanol cluster_oxidation Oxidation to this compound start Dissolve 4-amino-3-mercaptobenzyl alcohol and formic acid in toluene reflux Reflux with Dean-Stark trap start->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool and remove solvent monitor1->workup1 purify1 Column Chromatography workup1->purify1 product1 (Benzo[d]thiazol-6-yl)methanol purify1->product1 start_ox Dissolve (Benzo[d]thiazol-6-yl)methanol in DCM product1->start_ox Use in next step add_mno2 Add activated MnO2 start_ox->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor2 Monitor by TLC stir->monitor2 workup2 Filter through Celite monitor2->workup2 evaporate Evaporate Solvent workup2->evaporate purify2 Recrystallization/ Column Chromatography evaporate->purify2 final_product This compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield of this compound check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent/Catalyst Activity start->check_reagents purify_sm Purify/Use Fresh Starting Materials check_sm->purify_sm Impure optimize_t Optimize Temperature check_conditions->optimize_t Suboptimal Temp. extend_time Extend Reaction Time check_conditions->extend_time Incomplete Reaction fresh_reagents Use Fresh Reagents/ Catalyst check_reagents->fresh_reagents Inactive inert_atm Run under Inert Atmosphere purify_sm->inert_atm If Thiol Oxidation final_outcome Optimized Synthesis optimize_t->final_outcome Improved Yield extend_time->final_outcome fresh_reagents->final_outcome inert_atm->final_outcome

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 6-Benzothiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Benzothiazolecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials such as 4-amino-3-mercaptobenzoic acid or related precursors, and the corresponding benzaldehyde used in the synthesis. Byproducts from side reactions may also be present, including the corresponding carboxylic acid formed by oxidation of the aldehyde group, and potentially some polymeric material. The specific impurities will largely depend on the synthetic route employed.

Q2: What are the recommended purification techniques for this compound?

The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will show a single, well-defined spot for the final product.

Q4: What are the general storage conditions for purified this compound?

Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light.[1] It is advisable to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Select a more polar solvent or use a solvent mixture. Common solvents for recrystallization of benzothiazole derivatives include ethanol and mixtures of ethyl acetate and hexanes.[2][3][4]
Oiling out occurs upon cooling. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling out.
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent to increase the concentration. If it is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
The purified crystals are colored. Colored impurities are present.If the impurities are colored and insoluble, a hot filtration step before cooling can remove them. If the impurities are soluble, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent system is not optimal.Optimize the eluent system using TLC. A good starting point for benzothiazole derivatives is a mixture of hexane and ethyl acetate.[5] Adjust the ratio to achieve a good separation of the spots on the TLC plate, aiming for an Rf value of 0.2-0.3 for the desired compound.
The compound does not move from the top of the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band. The column is overloaded, or the compound is interacting strongly with the stationary phase.Use a larger column or less sample. If strong interaction is suspected, adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the top of the silica gel.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[2][3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between this compound and its impurities. A common eluent for benzothiazole derivatives is a mixture of hexane and ethyl acetate, for example, in a 9.5:0.5 (v/v) ratio.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile (TLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Simple impurity profile & good crystal formation Column Column Chromatography Assess->Column Complex impurity profile or oily compound Pure Pure Product Recrystallization->Pure Waste Impurities in Mother Liquor/Eluent Recrystallization->Waste Column->Pure Column->Waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Attempt CheckPurity Check Purity (TLC/NMR) Start->CheckPurity Success Successful Purification CheckPurity->Success Pure Failure Purification Unsuccessful CheckPurity->Failure Impure Recrystallization_Issue Recrystallization Issue? Failure->Recrystallization_Issue Recrystallization Column_Issue Column Chromatography Issue? Failure->Column_Issue Column Chromatography OilingOut Oiling Out? Recrystallization_Issue->OilingOut Yes NoCrystals No Crystals? Recrystallization_Issue->NoCrystals No PoorSeparation Poor Separation? Column_Issue->PoorSeparation Yes CompoundStuck Compound Stuck? Column_Issue->CompoundStuck No ChangeSolvent Change Solvent/Solvent Ratio OilingOut->ChangeSolvent SeedCrystal Add Seed Crystal/Scratch Flask NoCrystals->SeedCrystal OptimizeEluent Optimize Eluent via TLC PoorSeparation->OptimizeEluent IncreasePolarity Increase Eluent Polarity CompoundStuck->IncreasePolarity

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and minimizing side products in benzothiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Synthesis

Welcome to the technical support center for benzothiazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on identifying and minimizing side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Presence of an Unwanted, Higher Molecular Weight Side Product

Q: My reaction mixture has turned dark, and analysis (e.g., LC-MS, TLC) shows a significant side product with a mass corresponding to the dimer of my 2-aminothiophenol starting material. What is this compound and how can I prevent its formation?

A: This common side product is almost certainly 2,2'-dithiobis(aniline) , the oxidative dimer of 2-aminothiophenol. Its formation is a prevalent issue as 2-aminothiophenol is highly susceptible to oxidation, which can lead to disulfide-linked dimers and further polymerization, often appearing as dark, insoluble materials[1][2].

Root Cause: The primary cause is the oxidation of the thiol group (-SH) on the 2-aminothiophenol starting material. This can be triggered by:

  • Atmospheric Oxygen: Exposure of the starting material or reaction mixture to air is often sufficient to cause dimerization[1][2].

  • Harsh Oxidants: The use of overly strong oxidizing agents can favor the intermolecular dimerization over the desired intramolecular cyclization[1].

  • Impure Starting Material: Using 2-aminothiophenol that has already partially oxidized upon storage.

Troubleshooting & Minimization Strategies:

  • Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is highly effective at preventing oxidation by atmospheric oxygen[3].

  • Purify Starting Material: If the 2-aminothiophenol appears discolored or has been stored for a long time, consider purifying it by distillation or recrystallization before use to remove oxidized impurities[3].

  • Control Reagent Addition: Slowly adding one of the reactants can help maintain a low concentration of reactive intermediates, which minimizes the dimerization pathway in favor of the desired cyclization[1].

  • Optimize Temperature: Avoid excessively high reaction temperatures, which can accelerate unwanted side reactions. Running the reaction at a lower temperature for a longer duration may be beneficial[1].

The following diagram illustrates the competition between the desired benzothiazole synthesis and the formation of the 2,2'-dithiobis(aniline) side product.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants 2-Aminothiophenol + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Dimer 2,2'-Dithiobis(aniline) (Side Product) Reactants->Dimer Oxidative Dimerization (e.g., O2, Harsh Conditions) Product 2-Substituted Benzothiazole (Desired Product) Intermediate->Product Intramolecular Cyclization & Oxidation

Caption: Competing pathways in benzothiazole synthesis.
Issue 2: Incomplete Conversion to Final Product

Q: My reaction is stalling, and I am isolating a significant amount of a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate instead of the fully aromatic benzothiazole. How do I drive the reaction to completion?

A: The formation of a benzothiazoline is a normal step in the condensation reaction between 2-aminothiophenol and an aldehyde[3][4]. Its presence as a major isolated product indicates that the final, crucial step—oxidative dehydrogenation—is incomplete[2][3][4].

Root Cause: The reaction requires an oxidant to convert the cyclized benzothiazoline intermediate into the stable, aromatic benzothiazole ring system. If the conditions are not sufficiently oxidizing, the reaction will stop at the intermediate stage.

Troubleshooting & Minimization Strategies:

  • Introduce an Oxidant: Ensure an adequate oxidant is present in the reaction. Several systems are effective:

    • Air/DMSO: Running the reaction in Dimethyl Sulfoxide (DMSO) and leaving it open to the atmosphere can be a simple and effective method, where both air and DMSO act as oxidants[3][5].

    • Hydrogen Peroxide (H₂O₂): An H₂O₂/HCl mixture in a solvent like ethanol is a highly efficient catalytic system that promotes both the initial condensation and the subsequent oxidation, often at room temperature[3][4][6].

    • Other Oxidants: For isolated benzothiazoline, a post-synthesis oxidation step can be performed using reagents like Pyridinium Chlorochromate (PCC) on silica gel[3][7].

  • Optimize Catalyst: Choose a catalyst that also facilitates oxidation. Various modern protocols utilize catalysts that are effective for the entire one-pot process[8].

The following workflow provides a logical approach to troubleshooting this issue.

G Start Problem: Benzothiazoline intermediate is major product CheckOxidant Is an explicit oxidant present? Start->CheckOxidant AddOxidant Action: Introduce an oxidant. Examples: - Run in DMSO open to air - Add H₂O₂/HCl system - Use PCC post-synthesis CheckOxidant->AddOxidant No CheckConditions Are reaction conditions (solvent, temp) optimal for oxidation? CheckOxidant->CheckConditions Yes End Result: Complete conversion to aromatic benzothiazole AddOxidant->End ModifyConditions Action: Modify conditions. - Switch solvent to DMSO - Increase temperature (if appropriate) - Extend reaction time CheckConditions->ModifyConditions No CheckConditions->End Yes ModifyConditions->End

Caption: Troubleshooting workflow for incomplete oxidation.

Data Presentation: Comparison of Synthetic Conditions

The choice of solvent, catalyst, and oxidant can dramatically impact reaction time and yield. The table below summarizes various conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Catalyst / SystemSolventTemperatureTimeYield Range (%)Reference(s)
H₂O₂ / HClEthanolRoom Temp45-60 min85-94%[6][7]
Air / DMSODMSOReflux1-3 hGood to Excellent[5][6]
IodineDMFNot specifiedNot specifiedGood[5]
SnP₂O₇ (heterogeneous)EthanolNot specifiedNot specifiedHigh[9]
Visible Light / Blue LEDNot specifiedNot specified6 h82-94%[10][11]
Microwave IrradiationSolvent-free85 °C5-10 min88-95%[7]
ZnO NanoparticlesSolvent-freeRoom Temp30 min79-91%[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from methodologies that utilize an efficient hydrogen peroxide/acid system for the condensation and oxidation steps at room temperature[4][6].

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add the 30% hydrogen peroxide solution. Following this, add the concentrated hydrochloric acid dropwise[4].

  • Reaction Monitoring: Continue to stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials have been fully consumed (typically 45-60 minutes)[4].

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts[4].

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-arylbenzothiazole[1].

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. The desired product should crystallize out of the solution while impurities remain dissolved.

  • To maximize recovery, the flask can be placed in an ice bath to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[1].

References

Technical Support Center: Regioselective Functionalization of the Benzothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the benzothiazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective functionalization of the benzothiazole ring?

A1: The most prevalent strategies for regioselective functionalization of the benzothiazole ring primarily involve transition-metal-catalyzed C-H bond activation.[1][2] Palladium-catalyzed direct arylation is a widely used method for introducing aryl groups, typically at the C2 position.[3][4][5] Other common approaches include:

  • Cross-dehydrogenative coupling (CDC): This method allows for the direct coupling of unfunctionalized benzothiazole with various arenes. However, controlling regioselectivity can be a significant challenge, often requiring high reaction temperatures.[3]

  • Metal-free C-H functionalization: Certain protocols utilize reagents like triphenylphosphine to achieve regioselective C2-H functionalization, forming phosphonium salts that can react with various nucleophiles.[6][7]

  • Directed C-H functionalization: Employing directing groups can effectively control the regioselectivity of C-H activation at positions other than C2, such as the C7 position on the benzothiazole core.

  • Synthesis from precursors: A common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes, carboxylic acids, or nitriles to directly form 2-substituted benzothiazoles.[8][9][10]

Q2: Why is the C2 position of the benzothiazole ring the most common site for functionalization?

A2: The C2 position of the benzothiazole ring is the most acidic and electron-deficient carbon atom, making it the most susceptible to nucleophilic attack and the most favorable site for deprotonation in many C-H activation catalytic cycles. This inherent reactivity often leads to preferential functionalization at the C2 position in the absence of directing groups that would favor other positions.

Q3: How can I achieve functionalization at positions other than C2, for example, at the C4, C5, C6, or C7 positions?

A3: Achieving regioselectivity at positions other than C2 typically requires specific strategies to overcome the intrinsic reactivity of the C2 position. These strategies include:

  • Directed C-H Functionalization: Utilizing a directing group attached to the benzothiazole core can guide the metal catalyst to a specific C-H bond (e.g., at C7).

  • Iridium-catalyzed C-H borylation: This method allows for the introduction of a boryl group at the C5 or C4 and C6 positions of 2,1,3-benzothiadiazole, which can then be further functionalized.[11][12][13]

  • Building the ring from a pre-functionalized precursor: Synthesizing the benzothiazole ring from a starting material that already contains the desired substituent on the benzene ring portion is a reliable method to control regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Product Formation in Palladium-Catalyzed Direct Arylation

Symptoms:

  • TLC/LC-MS analysis shows only starting materials.

  • Formation of significant amounts of undesired side products.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(OAc)2) is fresh and has been stored properly. Consider using a different palladium source or a pre-catalyst.
Inappropriate Solvent The choice of solvent is critical. While common solvents like DMF, THF, or toluene are used, fluorinated alcohols like HFIP have been shown to significantly promote the reaction, even at room temperature.[3] If solubility is an issue with nonpolar solvents, consider more polar options.[3]
Incorrect Base The base plays a crucial role. Common bases include NaOAc, K2CO3, and Cs2CO3. The optimal base can be substrate-dependent, so screening different bases is recommended.
Absence of an Additive Silver salts (e.g., Ag2O, AgOAc) can act as oxidants or halide scavengers and are often crucial for catalytic activity.[3][5]
Low Reaction Temperature While some protocols work at room temperature, many direct arylation reactions require elevated temperatures (>80 °C) to proceed efficiently.[3]
Issue 2: Lack of Regioselectivity in C-H Functionalization

Symptoms:

  • Formation of a mixture of isomers (e.g., C2 and C7 functionalized products).

  • Difficulty in separating the desired regioisomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inherent Reactivity The C2 position is electronically favored. To target other positions, a directing group strategy is often necessary.
Steric Hindrance If the target position is sterically hindered, consider using a less bulky coupling partner or a catalyst with a smaller ligand.
Reaction Conditions The choice of catalyst, ligand, solvent, and temperature can all influence regioselectivity. A systematic optimization of these parameters is recommended. For instance, in some systems, the solvent can control the site of functionalization.
Cross-Dehydrogenative Coupling Issues CDC reactions are prone to regioselectivity issues. C-H bond functionalization with aryl halides as coupling partners can often overcome this problem.[3]

Experimental Protocols

Protocol 1: Room Temperature Palladium-Catalyzed C2-Arylation of Benzothiazole

This protocol is adapted from a method utilizing hexafluoroisopropanol (HFIP) as a promoting solvent.[3]

Materials:

  • Benzothiazole

  • Iodo(hetero)arene

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver(I) oxide (Ag2O)

  • Sodium acetate (NaOAc)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add benzothiazole (1.0 equiv.), iodo(hetero)arene (1.2 equiv.), Pd(OAc)2 (5 mol%), Ag2O (1.5 equiv.), and NaOAc (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous HFIP (0.2 M) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for C2-Arylation Optimization:

EntryCatalyst (mol%)Additive (equiv.)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (5)Ag2O (1.5)NaOAc (2.0)DMF100<5
2Pd(OAc)2 (5)Ag2O (1.5)NaOAc (2.0)Toluene100No Reaction
3Pd(OAc)2 (5)Ag2O (1.5)NaOAc (2.0)HFIPRT85
4Pd(OAc)2 (5)NoneNaOAc (2.0)HFIPRT20
5Pd(OAc)2 (5)Ag2O (1.5)NoneHFIPRT<10

This table is a representative summary based on typical optimization studies and highlights the significant effect of the solvent.

Visualizations

Logical Workflow for Troubleshooting Poor Product Yield

G start Poor or No Product Formation check_catalyst Is the catalyst active and fresh? start->check_catalyst check_solvent Is the solvent optimal for solubility and reactivity? check_catalyst->check_solvent Yes solution_catalyst Replace catalyst or use a pre-catalyst. check_catalyst->solution_catalyst No check_base Is the correct base being used? check_solvent->check_base Yes solution_solvent Screen alternative solvents (e.g., HFIP). check_solvent->solution_solvent No check_additive Is a necessary additive (e.g., Ag salt) missing? check_base->check_additive Yes solution_base Screen a panel of different bases. check_base->solution_base No check_temp Is the reaction temperature sufficient? check_additive->check_temp Yes solution_additive Incorporate an appropriate additive. check_additive->solution_additive No solution_temp Increase the reaction temperature. check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield in benzothiazole functionalization.

General Reaction Scheme for Palladium-Catalyzed C-H Arylation

G cluster_products Products benzothiazole Benzothiazole catalyst Pd Catalyst (e.g., Pd(OAc)2) aryl_halide Aryl Halide (Ar-X) product 2-Arylbenzothiazole catalyst->product base Base (e.g., NaOAc) solvent Solvent (e.g., HFIP) additive Additive (e.g., Ag2O)

Caption: Key components of a typical Pd-catalyzed C-H arylation of benzothiazole.

References

Monitoring progress of benzothiazole reactions using thin-layer chromatography (TLC).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of benzothiazole synthesis using thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses specific issues users might encounter during their TLC experiments in a question-and-answer format.

Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?

Answer: Spot streaking is a common issue that can arise from several factors.[1][2] A primary cause is sample overloading; try running the separation again with a more diluted sample solution.[1] For benzothiazole derivatives, which can have basic nitrogen atoms, streaking may occur due to strong interactions with the acidic silica gel. Adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia (1-10% in a methanol/dichloromethane co-solvent) to your mobile phase can often resolve this.[1] Conversely, for acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[1]

Question: My spots are not visible on the TLC plate after development. What should I do?

Answer: If your benzothiazole derivative is not visible under UV light, it may not be UV-active.[1] In this case, you will need to use a chemical staining method for visualization.[1] Another possibility is that your sample is too dilute. You can concentrate the spot by applying the sample multiple times in the same location, ensuring the solvent dries between each application.[1][3] Also, verify that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[1][3]

Question: The Rf values of my starting material and product are too close to differentiate. How can I improve the separation?

Answer: When the retention factors (Rf) of your reactant and product are very similar, it is difficult to monitor the reaction's progress.[4] The solution is to change the solvent system to achieve better separation.[4] You can adjust the polarity of the mobile phase; if your compounds are running too close to the solvent front (high Rf), decrease the polarity. If they are staying near the baseline (low Rf), increase the polarity.[1] Experimenting with different solvent systems is key. For example, trying a different combination of solvents, such as cyclohexane and ethyl acetate instead of petroleum ether and benzene, may provide the necessary resolution.[5]

Question: I'm observing unexpected spots on my TLC plate. Where are they coming from?

Answer: Unexpected spots can arise from several sources. Accidental contamination of the TLC plate by dropping other organic compounds or touching the surface with your fingers can introduce impurities.[3] It is also possible that your starting materials or solvents contain impurities.[6] In the context of benzothiazole synthesis, unexpected spots could also indicate the formation of side products or intermediates, such as benzothiazolines.[7][8] Running a "co-spot" lane with both the starting material and the reaction mixture can help in identifying which spots correspond to reactants, products, or byproducts.[9]

Question: The solvent front is running unevenly. How can I ensure a straight solvent front?

Answer: An uneven solvent front can lead to inaccurate Rf values. This can be caused by an uneven surface of the silica gel on the plate, especially with hand-made plates.[3] Ensure that the TLC plate is placed vertically in the developing chamber and is not touching the sides of the chamber or the filter paper.[3] Also, make sure the bottom of the plate is level in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of benzothiazole derivatives?

A1: The choice of solvent system is highly dependent on the specific structure and polarity of your benzothiazole derivative. A common starting point for many organic molecules is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] For some benzothiazolyl pyrazole derivatives, solvent systems like petroleum ether:benzene (1:3) and cyclohexane:ethyl acetate (50:3) have been shown to be effective.[5] It is often necessary to experiment with different solvent ratios to achieve optimal separation.

Q2: How do I visualize benzothiazole compounds on a TLC plate?

A2: Many benzothiazole derivatives are aromatic and contain extended π systems, making them visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[11][12] If the compounds are not UV-active, various staining methods can be used. An iodine chamber is a common and often non-destructive method that can visualize many organic compounds, appearing as brown spots.[11][12] Other chemical stains like p-anisaldehyde can also be effective and may produce colored spots, which can help in differentiating between compounds.[11]

Q3: How can I use TLC to determine if my benzothiazole synthesis reaction is complete?

A3: To monitor a reaction, spot three lanes on a TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both.[9] As the reaction progresses, you should observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to your product.[9] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]

Q4: My reaction is conducted in a high-boiling solvent like DMF or DMSO, which smears on the TLC plate. How can I get a clean TLC?

A4: High-boiling solvents can indeed cause significant smearing on a TLC plate.[4] A useful technique to overcome this is to spot the plate as usual and then place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[4]

Data Presentation

Table 1: Common TLC Solvent Systems for Benzothiazole and Related Heterocyclic Compounds

Compound TypeSolvent System (v/v)Typical Rf RangeReference
Benzothiazolyl Pyrazole DerivativesPetroleum Ether : Benzene (1:3)0.2 - 0.8[5]
Benzothiazolyl Pyrazole DerivativesCyclohexane : Ethyl Acetate (50:3)0.3 - 0.7[5]
General BenzodiazepinesEthanol : Diethyl Ether : Acetone (60:20:20)0.4 - 0.9[13]
Neutral Organic Molecules (General)Hexanes : Ethyl Acetate (variable ratios)0.15 - 0.85[10]
Amines (General)n-Butanol : Acetic Acid : Water (4:1:1)Variable[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Benzothiazole Reaction by TLC

  • Prepare the TLC Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for spotting the starting material, reaction mixture, and a co-spot.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot it on the designated mark on the baseline.

    • Withdraw a small aliquot from your reaction mixture. If the reaction mixture is concentrated, dilute it with a volatile solvent. Spot this on its designated mark.

    • On the co-spot mark, first spot the starting material, and then carefully spot the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualize the Spots: View the plate under a UV lamp and circle any visible spots with a pencil. If spots are not UV-active, use a suitable visualization technique such as an iodine chamber or a chemical stain.

  • Interpret the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.

Mandatory Visualization

TLC_Troubleshooting_Workflow start TLC Plate Issue Observed streaking Spots are Streaking or Elongated start->streaking no_spots Spots are Not Visible start->no_spots poor_separation Poor Separation (Rf Values Too Close) start->poor_separation uneven_front Uneven Solvent Front start->uneven_front overloaded Is Sample Overloaded? streaking->overloaded dilute Is Sample Too Dilute? no_spots->dilute polarity Adjust Solvent Polarity poor_separation->polarity plate_position Check Plate Position in Chamber uneven_front->plate_position acid_base Is Compound Acidic/Basic? overloaded->acid_base No sol_dilute Dilute Sample overloaded->sol_dilute Yes sol_add_modifier Add Acid/Base Modifier to Mobile Phase acid_base->sol_add_modifier Yes uv_active Is Compound UV-Active? dilute->uv_active No sol_concentrate Concentrate Spot dilute->sol_concentrate Yes sol_stain Use a Chemical Stain uv_active->sol_stain No change_solvent Try Different Solvent System polarity->change_solvent

Caption: Troubleshooting workflow for common TLC issues.

References

Methods for removing unreacted starting materials from the product mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

Section 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a common workup procedure to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product after a reaction?

A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities and any acidic or basic compounds.[2] This typically involves dissolving the crude product in a suitable organic solvent and washing it sequentially with a mild base (like saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[2]

Q2: How do I choose the appropriate organic solvent for extraction?

The ideal extraction solvent should readily dissolve the compound of interest, be immiscible with the other solvent (usually water), have a relatively low boiling point for easy removal, and be non-reactive with the target compound. Common choices include diethyl ether, ethyl acetate, and dichloromethane.

Q3: My product is highly polar and remains in the aqueous layer. How can I extract it?

For highly polar compounds, you can try "salting out" by adding a large amount of a salt like sodium chloride to the aqueous layer. This decreases the polarity of the water and can drive the organic compound into the organic layer.[3] Alternatively, using a more polar organic solvent for extraction, such as ethyl acetate or a solvent mixture, may be effective.[3] Continuous liquid-liquid extraction is another option for compounds with low partition coefficients.[3]

Q4: How can I determine which layer is the organic layer and which is the aqueous layer?

A simple method is to add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.[5]Gently swirl or invert the funnel instead of shaking.[5] Add brine or a small amount of a different organic solvent to break the emulsion.[5][6] Centrifugation or filtering through a glass wool plug can also be effective.[5]
Poor Separation of Layers The densities of the two solvents are too similar.Add a solvent with a significantly different density to one of the layers. For example, adding a saturated salt solution can increase the density of the aqueous layer.
Product Loss During Workup The product has some solubility in the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent.[3]
Incomplete Removal of Acidic/Basic Impurities Insufficient amount or concentration of the washing solution.[3]Increase the number of washes or use a more concentrated acidic or basic solution.[3] Ensure thorough mixing of the layers during washing.[3]
Experimental Protocol: Standard Liquid-Liquid Extraction
  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer : Transfer the solution to a separatory funnel.

  • Washing : Add an equal volume of the appropriate aqueous washing solution (e.g., water, brine, dilute acid, or base).

  • Mixing : Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Gently swirl or invert the funnel to mix the two phases.

  • Separation : Allow the layers to separate completely.

  • Draining : Remove the stopper and drain the bottom layer. Pour the top layer out from the top of the funnel to avoid contamination.[4]

  • Repeat : Repeat the washing step as necessary.

  • Drying : Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration : Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator.[3]

G cluster_workflow Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent B Transfer to Separatory Funnel A->B C Add Aqueous Washing Solution B->C D Mix and Vent C->D E Separate Layers D->E F Collect Organic Layer E->F G Dry Organic Layer F->G H Filter and Concentrate G->H

Caption: Workflow for a standard liquid-liquid extraction.

Section 2: Recrystallization

Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, which causes the desired compound to crystallize out, leaving the impurities in the solution.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for recrystallization?

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. The solvent should also not react with the compound and should have a relatively low boiling point for easy removal.

Q2: What should I do if no crystals form upon cooling?

This is a common issue, often due to using too much solvent.[8][9] Try evaporating some of the solvent to increase the concentration of the solute.[8] You can also try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8][9] Further cooling in an ice bath may also help.[10]

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid.[10] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[10] To fix this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8][10]

Troubleshooting Guide
Problem Possible Cause Solution
Low Yield Too much solvent was used.[9]Concentrate the mother liquor and cool again for a second crop of crystals.[9]
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the solution quickly.[10]
Washing crystals with warm solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[10]
Product is still impure The cooling rate was too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent choice.The impurities may have similar solubility to the product. Try a different recrystallization solvent.
Experimental Protocol: Recrystallization
  • Solvent Selection : Choose an appropriate solvent by testing the solubility of small amounts of the crude product in different solvents.

  • Dissolution : Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed) : If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent.

  • Drying : Allow the crystals to air dry on the filter paper or in a desiccator.

G cluster_workflow Recrystallization Workflow A Dissolve Impure Solid in Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Induce Crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Pure Crystals E->F

Caption: Workflow for a standard recrystallization procedure.

Section 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system (eluent) for my column?

The eluent is typically chosen based on thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a good separation of the desired compound from impurities, with the product having an Rf value of approximately 0.2-0.4.

Q2: My compound is not stable on silica gel. What are my options?

If your compound is sensitive to the acidic nature of silica gel, you can use a deactivated stationary phase.[2] This can be achieved by adding a small amount of a tertiary amine, like triethylamine (0.1-1%), to the eluent.[2] Alternatively, you could try a different stationary phase like alumina or Florisil.[12]

Q3: My compound is taking a very long time to elute from the column.

If your compound is moving too slowly, you can gradually increase the polarity of the eluent.[12] This will increase the speed at which the compound moves down the column. It's important to only change the ratio of the solvents in your eluent system, not the solvents themselves.[12]

Troubleshooting Guide
Problem Possible Cause Solution
Poor Separation The column was not packed properly.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
The sample was loaded improperly.Dissolve the sample in a minimum amount of the eluent and load it as a narrow band at the top of the column.[11]
The wrong eluent system was chosen.Optimize the solvent system using TLC before running the column.
Compound Cracks on the Column The solvent polarity was changed too abruptly.Change the eluent composition gradually.
No Compound Elutes The compound may have decomposed on the column.Test the stability of your compound on silica gel using TLC.[12]
The eluent is not polar enough.Gradually increase the polarity of the eluent.
Experimental Protocol: Flash Column Chromatography
  • Column Packing : Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution : Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection : Collect the eluting solvent in a series of fractions.

  • Analysis : Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_workflow Column Chromatography Workflow A Pack Column with Stationary Phase B Load Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (e.g., TLC) D->E F Combine Pure Fractions and Concentrate E->F

Caption: Workflow for flash column chromatography.

Section 4: Distillation

Distillation is a purification method for liquids that separates components of a mixture based on differences in their boiling points.

Frequently Asked questions (FAQs)

Q1: When is distillation a suitable method for purification?

Distillation is effective when the desired compound is a liquid and has a significantly different boiling point from the unreacted starting materials and other impurities. High-vacuum distillation is often preferred for high-boiling oils.[2]

Q2: What is "bumping" and how can I prevent it?

Bumping is the sudden, violent boiling of a liquid. It can be prevented by adding boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

Q3: My distillation is very slow. How can I improve the rate?

Ensure the heating mantle is set to an appropriate temperature, providing enough energy for vaporization. Also, check that the vacuum is at the desired level for vacuum distillations. Proper insulation of the distillation column can also help maintain the necessary temperature gradient.

Troubleshooting Guide
Problem Possible Cause Solution
Poor Separation Inefficient distillation column.Use a fractionating column with a larger surface area (e.g., Vigreux or packed column) for mixtures with close boiling points.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product Purity is Low Foaming or bumping carrying impurities over.Ensure smooth boiling with boiling chips or a stir bar. Do not overfill the distillation flask.
Pressure Fluctuations Leaks in the distillation apparatus.Check all joints and connections for a proper seal, especially in vacuum distillation.[13]
Experimental Protocol: Simple Distillation
  • Apparatus Setup : Assemble the distillation apparatus, including a distillation flask, condenser, and receiving flask.

  • Charging the Flask : Add the liquid mixture to the distillation flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the distillation flask gently.

  • Distillation : As the liquid with the lower boiling point vaporizes, it will travel into the condenser, where it will cool and liquefy, and then be collected in the receiving flask.

  • Monitoring : Monitor the temperature of the vapor throughout the distillation. A stable temperature indicates that a pure substance is distilling.

  • Completion : Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

G cluster_workflow Simple Distillation Workflow A Assemble Apparatus B Add Liquid Mixture to Distillation Flask A->B C Heat the Flask B->C D Vaporization and Condensation C->D E Collect Distillate D->E F Monitor Temperature D->F

Caption: Workflow for a simple distillation.

References

Validation & Comparative

Comparative analysis of 6-Benzothiazolecarboxaldehyde versus other aromatic aldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical properties and potential biological activities of 6-Benzothiazolecarboxaldehyde against other well-known aromatic aldehydes: benzaldehyde, vanillin, and cinnamaldehyde. Due to the limited availability of direct comparative studies involving this compound, this guide compiles available data for each compound and proposes standardized experimental protocols for their direct comparison.

Physicochemical Properties

A summary of the key physicochemical properties of the four aromatic aldehydes is presented in Table 1. This data is crucial for understanding their behavior in different solvents and their potential for various chemical reactions.

PropertyThis compoundBenzaldehydeVanillinCinnamaldehyde
CAS Number 19989-67-4[1][2][3]100-52-7121-33-5104-55-2
Molecular Formula C₈H₅NOS[1][3]C₇H₆OC₈H₈O₃C₉H₈O
Molecular Weight 163.2 g/mol [1]106.12 g/mol 152.15 g/mol 132.16 g/mol
Appearance Not specifiedColorless liquidWhite to off-white crystalline needlesYellowish oily liquid
Odor Not specifiedAlmond-likeSweet, vanilla-likeSpicy, cinnamon-like
Boiling Point 311.4 °C at 760 mmHg[1]178.1 °C285 °C248 °C
Solubility in Water Sparingly solubleSparingly solubleSparingly solubleSlightly soluble

Chemical Reactivity

Aromatic aldehydes are characterized by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. However, the reactivity of the aldehyde group can be significantly influenced by the nature of the aromatic ring and other substituents.

  • Benzaldehyde : As the simplest aromatic aldehyde, it undergoes typical reactions such as oxidation to benzoic acid, reduction to benzyl alcohol, and condensation reactions like the Cannizzaro reaction.

  • Vanillin : The presence of electron-donating hydroxyl and methoxy groups on the benzene ring makes the aldehyde group less reactive towards nucleophiles compared to benzaldehyde.

  • Cinnamaldehyde : The carbon-carbon double bond in conjugation with the aldehyde group makes it susceptible to both 1,2- and 1,4-addition reactions.

Biological Activities

While direct comparative biological data for this compound is limited, the known activities of benzothiazole derivatives and the other aldehydes provide a basis for postulating its potential applications.

  • Antimicrobial Activity : Benzaldehyde, vanillin, and cinnamaldehyde are known to possess antimicrobial properties.[4] Benzothiazole derivatives are also widely studied for their potent antimicrobial effects.[5] It is therefore plausible that this compound exhibits antimicrobial activity.

  • Antioxidant Activity : Vanillin is a known antioxidant. The potential for other aromatic aldehydes to act as antioxidants can be evaluated using standard assays.

  • Anticancer Activity : Numerous benzothiazole derivatives have been investigated as potential anticancer agents.[6][7][8] They are known to induce apoptosis in cancer cells through various signaling pathways.[9][10]

Experimental Protocols

To facilitate a direct and objective comparison of these aromatic aldehydes, the following standardized experimental protocols are proposed.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Aldehyde Solutions : Prepare stock solutions of each aldehyde in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains : Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay Procedure :

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each aldehyde solution in a suitable broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without aldehyde) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis : The MIC is the lowest concentration of the aldehyde that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[11][12][13][14]

  • Preparation of Solutions :

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of each aldehyde and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure :

    • Add a fixed volume of the DPPH solution to each dilution of the test compounds and the standard.

    • Include a control containing only DPPH and methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_aldehyde Prepare Aldehyde Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_aldehyde->serial_dilution prep_media Prepare Bacterial/Fungal Culture and Media inoculation Inoculate with Microbial Suspension prep_media->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_plate Visually Inspect for Growth Inhibition incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of aromatic aldehydes.

Proposed Signaling Pathway for Anticancer Activity of Benzothiazole Derivatives

G Proposed Anticancer Signaling Pathway of Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression ERK->Gene_Expression IKK IKK IKK->IkappaB Phosphorylation (Degradation) NFkB_IkappaB NF-κB/IκB NFkB NF-κB NFkB_IkappaB->NFkB Translocation NFkB->Gene_Expression Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition Benzothiazole->IKK Inhibition

Caption: A potential signaling pathway for the anticancer effects of benzothiazole derivatives.[8][9][10]

References

In-vitro assay protocol for validating the biological activity of new compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial validation of a new compound's biological activity is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key in-vitro assays, complete with detailed experimental protocols and supporting data presentation formats, to aid in the selection of the most appropriate methods for your research needs.

Section 1: Comparison of Key In-Vitro Assays

The selection of an appropriate in-vitro assay is paramount for generating reliable and reproducible data. The choice depends on the specific biological question being addressed, the nature of the new compound, and the target cell type or protein. Below is a comparative overview of three widely used categories of in-vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining a compound's effect on cell proliferation and health. They are often the first step in screening for potential therapeutic agents or assessing toxicity.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is measured colorimetrically.[1][2]Well-established, cost-effective, and suitable for high-throughput screening.[1]Requires a solubilization step for the formazan crystals and can be toxic to cells, making it an endpoint assay.[3]
XTT Assay Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.No solubilization step is needed, and it is generally less toxic than MTT.Can have lower sensitivity compared to other tetrazolium assays.
WST-1 Assay A highly water-soluble tetrazolium salt is reduced by cellular dehydrogenases to a soluble formazan.[4]High sensitivity, rapid results, and a simple one-step procedure without the need for washing or solubilization.[4]Can be more expensive than MTT.
Enzyme Activity and Inhibition Assays

These assays are crucial for compounds designed to target specific enzymes. They help determine the potency and mechanism of inhibition.

Inhibition TypePrincipleKey ParametersData Interpretation
Competitive Inhibition The inhibitor binds to the active site of the enzyme, competing with the substrate.[5][6]Increased apparent Km, Vmax remains unchanged.[7]Inhibition can be overcome by increasing substrate concentration.[8]
Non-competitive Inhibition The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity.[5][6]Km remains unchanged, Vmax is decreased.[7]Inhibition is not affected by substrate concentration.[8]
Receptor Binding Assays

These assays are essential for characterizing compounds that target cell surface or intracellular receptors. They are used to determine the affinity of a ligand for its receptor.

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assay A radiolabeled ligand competes with the unlabeled test compound for binding to the receptor. The amount of bound radioactivity is measured.[9][10]High sensitivity and specificity, considered the "gold standard" for quantifying receptor-ligand interactions.[11]Involves handling of radioactive materials, which requires special precautions and disposal procedures.[12]
Fluorescence-Based Binding Assay A fluorescently labeled ligand is used. Changes in fluorescence properties (e.g., polarization, intensity) upon binding are measured.[13][14]Safer alternative to radioligand assays, allows for real-time measurements and high-throughput screening.[12][13]Potential for interference from fluorescent compounds and may have lower sensitivity than radioligand assays.[9]

Section 2: Experimental Protocols and Data Presentation

Detailed and reproducible protocols are the cornerstone of valid scientific research. This section provides standardized protocols for the aforementioned assays and examples of how to present the resulting data.

Cell Viability: MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new compound on a specific cell line.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.[16]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[18]

Data Presentation:

The IC50 values for different compounds and cell lines should be summarized in a table.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Compound AHeLa4812.5 ± 1.2
Compound AA5494825.8 ± 2.5
Compound BHeLa485.2 ± 0.6
Compound BA5494810.1 ± 1.1
Enzyme Inhibition Assay Protocol

Objective: To determine the inhibition constant (Ki) of a new compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compound (inhibitor)

  • Assay buffer

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor. Allow them to pre-incubate for a few minutes.[19]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) to determine the mechanism of inhibition and calculate the Ki value.[20]

Data Presentation:

The Ki values for different inhibitors and their mechanism of action should be presented in a clear table.

InhibitorTarget EnzymeInhibition MechanismKᵢ (nM)
Compound CKinase XCompetitive75 ± 8
Compound DProtease YNon-competitive120 ± 15
Radioligand Receptor Binding Assay Protocol

Objective: To determine the dissociation constant (Kd) of a new compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.[21]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes + radiolabeled ligand.

    • Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of an unlabeled ligand.

    • Competition: Cell membranes + radiolabeled ligand + serial dilutions of the unlabeled test compound.[22]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[21]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[22]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[22]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[21]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 and then calculate the Kd using the Cheng-Prusoff equation.[21]

Data Presentation:

The Kd values for different compounds should be tabulated for easy comparison.

CompoundTarget ReceptorKd (nM)
Compound EGPCR Z15.3 ± 2.1
Compound FGPCR Z5.8 ± 0.9

Section 3: Visualization of Workflows and Signaling Pathways

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and signaling pathways relevant to the validation of new compounds.

Experimental Workflows

experimental_workflow cluster_viability Cell Viability Assay cluster_enzyme Enzyme Inhibition Assay cluster_receptor Receptor Binding Assay seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read_via Read Absorbance solubilize->read_via preincubate Pre-incubate Enzyme with Inhibitor add_sub Add Substrate preincubate->add_sub read_enz Kinetic Reading add_sub->read_enz incubate Incubate Membranes with Ligands & Compound filtrate Filtration incubate->filtrate wash Wash filtrate->wash count Scintillation Counting wash->count

Caption: General experimental workflows for cell viability, enzyme inhibition, and receptor binding assays.

Signaling Pathways

The induction of apoptosis is a common mechanism of action for anti-cancer drugs. Validating a new compound's ability to trigger this pathway is a key step in its development.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage (New Compound) bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

The NF-κB pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for many inflammatory diseases.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome nfkb->ikb nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammatory Cytokines) nucleus->gene_expression mapk_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation

References

Comparative study of the efficacy of different benzothiazole-based inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a fused heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules.[1][2] Derivatives of this privileged structure have shown significant promise as inhibitors in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] This guide provides a comparative analysis of the efficacy of different benzothiazole-based inhibitors, supported by experimental data, to aid in the rational design and development of novel therapeutics.

Data Presentation: A Comparative Overview of Inhibitory Activities

The inhibitory potential of various benzothiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics used to evaluate the potency of these compounds against different biological targets.

Compound/DerivativeTarget/Cell LineInhibitor TypeIC50 (µM)Ki (µM)Reference
ZopolrestatHuman Glyoxalase I (GLOI)Competitive Inhibitor-1.2[1]
2-substituted benzothiazole analogueWild-type and T315I-mutant Abl kinasesKinase Inhibitor0.00003 - 0.00006-[1]
Benzothiazole–pyrazole hybridPC-3, 22Rv1, and MCF-7 cancer cell linesAntiproliferative Agent0.1 - 0.15-[1]
Benzothiazole derivative 4a VEGFR-2Enzyme Inhibitor0.091-[4]
Benzothiazole derivative 4e VEGFR-2Enzyme Inhibitor0.161-[4]
Benzothiazole derivative 8a VEGFR-2Enzyme Inhibitor0.266-[4]
Benzothiazole-hydrazone derivative 3e hMAO-BEnzyme Inhibitor0.060-[5]
Benzothiazole-hydrazone derivative 3h hMAO-BEnzyme Inhibitor0.075-[5]
Benzothiazole derivative KC12 FOXM1 (in MDA-MB-231 cells)Protein Inhibitor6.13-[6]
Benzothiazole derivative KC21 FOXM1 (in MDA-MB-231 cells)Protein Inhibitor10.77-[6]
Benzothiazole derivative KC30 FOXM1 (in MDA-MB-231 cells)Protein Inhibitor12.86-[6]
Nitro-substituted BenzothiazoleHepG2 (Liver Cancer)Cytotoxic Agent56.98 (24h), 38.54 (48h)-[7]
Substituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG2 cell linesAntitumor Agent0.0012, 0.0043, 0.044, 0.048-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used to determine the efficacy of benzothiazole-based inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Plating: Seed cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7) in 96-well plates at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole hybrid compounds and a positive control (e.g., Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Assay Setup: In a reaction plate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the benzothiazole-based inhibitor at various concentrations.

  • Incubation: Allow the enzymatic reaction to proceed for a set period at a controlled temperature.

  • Detection: Use a detection reagent that measures the amount of product formed or the amount of remaining ATP. This can be based on fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B enzymes.[5]

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a suitable buffer, and a fluorometric substrate.

  • Inhibitor Incubation: Add the test compounds (benzothiazole derivatives) at various concentrations to the reaction mixture and incubate.

  • Fluorescence Measurement: Measure the fluorescence generated by the product of the enzymatic reaction using a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzothiazole inhibitors and a typical experimental workflow.

anticancer_pathway Inhibitor Benzothiazole Inhibitor Receptor Growth Factor Receptor (e.g., VEGFR-2) Inhibitor->Receptor Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Anticancer mechanism of benzothiazole inhibitors targeting receptor tyrosine kinases.

experimental_workflow start Start: Synthesize Benzothiazole Derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay start->enzyme_inhibition select_potent Select Potent Compounds (Low IC50) cytotoxicity->select_potent enzyme_inhibition->select_potent mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) select_potent->mechanism Yes in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General workflow for the evaluation of novel benzothiazole-based inhibitors.

References

Comparative Analysis of 6-Benzothiazolecarboxaldehyde Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of benzothiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of derivatives synthesized from 6-benzothiazolecarboxaldehyde, providing a comparative analysis of their potential biological activities supported by available data and experimental methodologies. The aldehyde functional group at the 6-position of the benzothiazole ring serves as a versatile synthetic handle for the generation of a variety of derivatives, such as Schiff bases and hydrazones, leading to compounds with modulated biological profiles.[3][4]

Data Presentation: Comparative Biological Activity

While a comprehensive dataset for a homologous series of this compound derivatives is not available in a single study, the following table summarizes representative in vitro biological activity data for various 6-substituted benzothiazole derivatives to infer potential SAR trends.

Compound IDR Group at 6-positionDerivative TypeBiological ActivityTarget/Cell LinePotency (IC50/MIC)Reference
Anticancer Activity
Compound 7 -CONHNH-arylHydrazideCytotoxicEhrlich Ascites CarcinomaIC50: 42.55 µg/mL[5]
Compound 3a -CONHNH-arylHydrazideCytotoxicEhrlich Ascites CarcinomaIC50: 50.15 µg/mL[5]
Compound 3b -CONHNH-arylHydrazideCytotoxicEhrlich Ascites CarcinomaIC50: 50.45 µg/mL[5]
Doxorubicin(Standard)-CytotoxicEhrlich Ascites CarcinomaIC50: 52 µg/mL[5]
Compound 38 -Cl2-HydrazoneAntiproliferativeCapan-1 (Pancreatic)IC50: 0.6 µM[6]
NCI-H460 (Lung)IC50: 0.9 µM[6]
Antimicrobial Activity
Compound 6 -CONHNH-arylHydrazideAntifungalCandida albicansMIC: 125 µg/mL[5]
Compound 14o -OCH3Amide-imidazoleAntifungalCandida albicansMIC: 0.125-2 µg/mL[7]
Compound 14p -OCH3Amide-imidazoleAntifungalCandida albicansMIC: 0.125-2 µg/mL[7]
Compound 14r -OCH3Amide-imidazoleAntifungalCryptococcus neoformansMIC: 0.125-2 µg/mL[7]
Compound 37 -Cl2-HydrazoneAntibacterialPseudomonas aeruginosaMIC: 4 µg/mL[6]

Structure-Activity Relationship Insights

Based on the available literature, several key structural features influence the biological activity of 6-substituted benzothiazole derivatives:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the benzothiazole ring is a critical determinant of biological activity.[1][2] The presence of electron-withdrawing groups or moieties capable of hydrogen bonding can significantly impact the anticancer and antimicrobial properties.

  • Hydrazone and Schiff Base Moieties: The formation of hydrazones and Schiff bases from the 6-carboxaldehyde group introduces an azomethine (-C=N-) linkage, which is often associated with enhanced biological activity.[3][4] These derivatives can adopt specific conformations that facilitate binding to biological targets.

  • Aromatic Substituents: For derivatives like Schiff bases and hydrazones, the nature and position of substituents on the appended aromatic ring play a crucial role in modulating activity. Electron-donating or electron-withdrawing groups on this ring can influence the electronic properties and steric bulk of the entire molecule, thereby affecting its interaction with target enzymes or receptors.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.

Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine.[3][9]

  • Dissolution: Dissolve 10 mmol of the respective 2-amino-6-substituted benzothiazole in 15 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 10 mmol of the desired aromatic aldehyde (e.g., o-vanillin).

  • Catalysis: Add a catalytic amount (1-2 drops) of piperidine or glacial acetic acid to the reaction mixture.

  • Reflux: Reflux the mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol or carbon tetrachloride to yield the pure Schiff base.[3]

Synthesis of Hydrazone Derivatives

Hydrazone derivatives can be synthesized by the condensation of a hydrazine with an aldehyde or ketone.[4]

  • Formation of Hydrazine: First, the corresponding 2-hydrazino-benzothiazole is typically prepared by reacting 2-amino-benzothiazole with hydrazine hydrate in a suitable solvent like ethylene glycol under reflux.

  • Condensation: In a subsequent step, the 2-hydrazino-benzothiazole (1 mmol) and the desired aldehyde or ketone (1 mmol) are dissolved in a suitable solvent like ethanol.

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.

  • Reaction: The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Upon cooling, the solid product that precipitates out is collected by filtration, washed with a small amount of cold solvent, and then purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general synthetic pathways and a conceptual workflow for the structure-activity relationship studies of this compound derivatives.

G cluster_synthesis General Synthesis of this compound Derivatives start 6-Benzothiazole- carboxaldehyde schiff_base Schiff Base Derivative start->schiff_base Condensation (+ Amine, Catalyst) hydrazone Hydrazone Derivative start->hydrazone Condensation (+ Hydrazine, Catalyst) amine Primary Amine (R-NH2) hydrazine Hydrazine (R-NHNH2)

Caption: General synthetic routes to Schiff base and hydrazone derivatives from this compound.

G cluster_workflow Structure-Activity Relationship (SAR) Workflow synthesis Synthesis of Derivative Library screening Biological Screening (Anticancer, Antimicrobial) synthesis->screening data_analysis Data Analysis (IC50/MIC Determination) screening->data_analysis sar_establishment SAR Establishment (Identify key structural features) data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A conceptual workflow for conducting SAR studies on this compound derivatives.

References

A Comparative Analysis of the Cytotoxic Potential of Novel Benzothiazole Analogues Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals that novel benzothiazole analogues are demonstrating significant cytotoxic activity against a range of cancer cell lines, with some compounds exhibiting potency comparable or superior to established anticancer drugs such as cisplatin and doxorubicin. This guide provides a detailed comparison of the cytotoxic profiles of these emerging compounds, outlines the experimental protocols used for their evaluation, and visualizes the key mechanisms of action.

Cytotoxicity Profile: A Quantitative Comparison

The in vitro cytotoxic activity of novel benzothiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous analogues. The following table summarizes the IC50 values for several promising benzothiazole compounds in comparison to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Benzothiazole Analogues
Chlorobenzyl indole semicarbazide benzothiazole 55HT-290.024--
H4600.29--
A5490.84--
MDA-MB-2310.88--
Bromopyridine acetamide benzothiazole derivative 29SKRB-30.0012--
SW6200.0043--
A5490.044--
HepG20.048--
Methoxybenzamide benzothiazole 41 & Chloromethylbenzamide benzothiazole 42Various1.1 - 8.8Cisplatin-
Imidazole based benzothiazole derivative 15Various10Doxorubicin-
Ru(III) containing methylbenzothiazole 60KE-377.74 ± 2.50Cisplatin-
K-56216.21 ± 2.33Cisplatin-
Chlorophenyl oxothiazolidine based benzothiazole 53HeLa9.76Cisplatin-
Benzothiazole derivative 6bMCF-75.15Cisplatin13.33
Benzothiazole derivative 5cMCF-77.39Cisplatin13.33
Benzothiazole derivative 5dMCF-77.56Cisplatin13.33
Benzothiazole derivative 4MCF-78.64Cisplatin13.33
Known Anticancer Drugs
CisplatinMCF-713.33--
DoxorubicinVariousVaries--

Mechanisms of Action: Elucidating the Pathways to Cell Death

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting critical signaling pathways essential for tumor growth.[1]

One of the primary mechanisms is the induction of apoptosis through the mitochondria-mediated intrinsic pathway.[1] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[1]

G Mitochondrial (Intrinsic) Pathway of Apoptosis Benzothiazole Novel Benzothiazole Analogues Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Benzothiazole->Bcl2 Bax Bax (Pro-apoptotic) Activation Benzothiazole->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazoles.

Furthermore, these novel compounds have been shown to interfere with key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and play a crucial role in cell proliferation, survival, and metastasis.

G Inhibition of Oncogenic Signaling Pathways Benzothiazole Novel Benzothiazole Analogues PI3K PI3K Benzothiazole->PI3K MAPK MAPK/ERK Benzothiazole->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: Inhibition of key oncogenic signaling pathways.

Experimental Protocols: A Guide to a Standardized Evaluation

The evaluation of the cytotoxic activity of novel benzothiazole compounds follows a standardized workflow, from initial in vitro screening to more complex mechanistic studies.

G Experimental Workflow for Cytotoxicity Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (MTT, SRB) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot Analysis (Signaling Pathways) IC50->WesternBlot

Caption: Workflow for evaluating novel anticancer compounds.

Cell Viability (MTT) Assay

The cytotoxic activity of the benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., 4 x 10³ cells/well) are seeded in a 96-well plate and incubated overnight to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds (e.g., 2.5, 5, or 10 µM) or a vehicle control for a specified duration (e.g., 24-72 hours).[2]

  • MTT Addition: Following treatment, MTT solution (10 µL/well) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2] During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 450 nm.[2] The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V-FITC/PI) Assay

To determine if cell death is occurring via apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed.[1]

  • Cell Treatment and Harvesting: Cells are treated with the benzothiazole compound for a designated time. Both floating and adherent cells are then collected, washed with ice-cold Phosphate-Buffered Saline (PBS), and centrifuged.[1]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI staining solution are added to the cell suspension.[1]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[1]

  • Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.[1]

  • Protein Extraction: Cells are treated with the benzothiazole compound, and then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[1]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.[1]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, Caspase-3) overnight at 4°C.[1]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Novel benzothiazole analogues represent a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways, highlight their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for potential use in cancer therapy.

References

A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): The Established Roche Method vs. a Modern Approach by Trost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its synthesis has been a subject of intense academic and industrial research, driven by the need for more efficient, cost-effective, and scalable production methods. This guide provides an objective comparison between the well-established industrial synthesis developed by Roche, which traditionally starts from (-)-shikimic acid, and a notable modern alternative developed by the Trost group, which utilizes a palladium-catalyzed asymmetric allylic alkylation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the established Roche synthesis and the Trost synthesis, offering a clear comparison of their respective efficiencies and characteristics.

MetricEstablished Roche Synthesis (from Shikimic Acid)Trost Synthesis (2008)Analysis
Starting Material (-)-Shikimic AcidCommercially available bicyclic lactoneThe Roche route relies on a natural product, the availability of which can fluctuate. The Trost route begins from a more readily available synthetic precursor.[1][2]
Overall Yield 17-22%~30%The Trost synthesis offers a significantly higher overall yield, making it more atom-economical.[1][3][4]
Number of Linear Steps ~10-12 steps8-9 stepsThe Trost route is more concise, which can lead to reduced production time and cost.[3][5][6]
Key Transformations Epoxidation, Azide openingPalladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), Rhodium-catalyzed AziridinationThe Trost synthesis employs modern catalytic methods to achieve high stereoselectivity, avoiding the use of potentially hazardous azide reagents common in earlier routes.[3][4][7]
Scalability Concerns Reliance on shikimic acid supply, use of azide reagents.Use of specialized catalysts and ligands.While the Roche route has been scaled to industrial production, its reliance on a natural precursor is a vulnerability. The Trost route's scalability depends on the cost and availability of its specific palladium and rhodium catalysts.[8][9]

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are crucial for reproducibility and evaluation. Below are representative key steps from both the established and the Trost synthetic routes.

1. Established Method: Epoxidation of Shikimate Derivative (Roche)

The formation of a key epoxide intermediate is a critical step in the Roche synthesis starting from (-)-shikimic acid. After initial protection and mesylation steps, the epoxide is typically formed under basic conditions.[1]

  • Reaction: Formation of the epoxide from the corresponding mesylate.

  • Reagents & Conditions: The mesylated shikimate derivative is treated with a base such as potassium bicarbonate in a suitable solvent system. The reaction proceeds via an intramolecular Williamson ether synthesis mechanism.

  • Procedure: To a solution of the mesylate in a solvent mixture (e.g., dichloromethane/water), potassium bicarbonate is added. The mixture is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. The organic layer is then separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification. This epoxide is a versatile intermediate for introducing the C4-amino group via azide opening.

2. Modern Method: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost)

This is the cornerstone of the Trost synthesis, where stereochemistry is set with high efficiency using a palladium catalyst and a chiral ligand. This step desymmetrizes a meso-bicyclic lactone.[3][7]

  • Reaction: Asymmetric desymmetrization of a meso-lactone via Pd-AAA.

  • Reagents & Conditions: The bicyclic lactone is reacted with a nucleophile, such as trimethylsilylphthalimide, in the presence of a palladium catalyst (e.g., (η³-C₃H₅PdCl)₂) and a chiral ligand in a solvent like THF at 40 °C.[5]

  • Procedure: To a solution of the chiral ligand in THF is added the palladium precursor, and the mixture is stirred to form the active catalyst. The meso-lactone and trimethylsilylphthalimide are then added. The reaction is heated to 40 °C and monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched product. This key transformation establishes two of the three stereocenters in oseltamivir in a single step.[7]

Visualizing the Comparison and Mechanism

To better understand the strategic differences and the biological context, the following diagrams have been generated.

G Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding New Virus Particle (Budding) Replication->Budding SA Sialic Acid Receptor Budding->SA Tethered to cell via Sialic Acid NA Neuraminidase (NA) Enzyme NA->SA Cleaves Sialic Acid Block Inhibition NA->Block Release Virus Release & Propagation SA->Release Oseltamivir Oseltamivir (Active Form) Oseltamivir->NA Binds to Active Site Block->Release Prevents Release

References

Validating the antimicrobial spectrum of newly synthesized benzothiazole agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and broad-spectrum antimicrobial activity. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including significant antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of recently synthesized benzothiazole agents, supported by experimental data from various studies.

Comparative Antibacterial Spectrum

The in vitro efficacy of newly synthesized benzothiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from recent studies, comparing the performance of these novel agents with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)B. cereus (μg/mL)Reference
Novel Benzothiazoles
Isatin-Benzothiazole Hybrid (41c)12.53.16.212.5[4]
Thiazolidin-4-one-Benzothiazole (8a-d)-90-18090-180-[4]
DNA GyraseB Inhibitor (19a)----[4]
Sulfonamide-Benzothiazole (66c)3.1-6.23.1-6.23.1-6.2-[4]
Amide-Benzothiazole (A07)15.67.81--[5]
Standard Antibiotics
Ciprofloxacin12.512.5-12.5[4]
Streptomycin-50-10050-100-[4]
Ampicillin-200200-[4]
Sulphamethoxazole----[4]
Chloramphenicol----[4]

Table 2: Zone of Inhibition (ZOI) of Pyrimidine Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeS. aureus (mm)S. typhi (mm)E. coli (mm)Reference
Novel Benzothiazoles
Pyrimidine-Benzothiazole (35d)17-19-18[4]
Pyrimidine-Benzothiazole (35e)17-19--[4]
Pyrimidine-Benzothiazole (35g)17-19--[4]
Pyrimidine-Benzothiazole (35c)-18-[4]
Pyrimidine-Benzothiazole (35b)--18[4]
Pyrimidine-Benzothiazole (35h)--18[4]
Standard Antibiotic
Ciprofloxacin141618[4]

Recent studies have demonstrated that certain benzothiazole derivatives exhibit potent antimicrobial activity, sometimes surpassing that of conventional antibiotics.[4] For instance, an isatin-benzothiazole hybrid (41c) showed excellent activity against E. coli and P. aeruginosa, with MIC values lower than ciprofloxacin.[4] Similarly, pyrimidine benzothiazole derivatives displayed larger zones of inhibition against S. aureus compared to ciprofloxacin.[4] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes.[4][6]

Experimental Protocols

The validation of the antimicrobial spectrum of these novel benzothiazole agents relies on standardized and reproducible experimental methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Compound Dilution: A serial two-fold dilution of the synthesized benzothiazole agent is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test microorganism, typically 35°C for 16-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Zone of Inhibition (ZOI) Assay via Agar Disk Diffusion

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the benzothiazole agent are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Antimicrobial Spectrum Validation

The following diagram illustrates the typical workflow for validating the antimicrobial spectrum of a newly synthesized compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_spectrum Spectrum & Mechanism cluster_comparison Comparative Analysis Synthesis Synthesis of Novel Benzothiazole Agents Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Disk Diffusion) Purification->PrimaryScreening MIC_Determination Quantitative Assay (MIC Determination) PrimaryScreening->MIC_Determination MBC_Determination Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_Determination BroadSpectrum Testing against a panel of Gram-positive & Gram-negative bacteria and fungi MBC_Determination->BroadSpectrum MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) BroadSpectrum->MechanismOfAction DataAnalysis Data Analysis & Comparison with Standard Antibiotics MechanismOfAction->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: Workflow for validating the antimicrobial spectrum of new agents.

Potential Mechanisms of Action of Benzothiazole Antimicrobial Agents

Benzothiazole derivatives have been reported to exert their antimicrobial effects by targeting various essential cellular pathways in microorganisms.[4][6] The diagram below illustrates some of the key molecular targets.

G cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects Benzothiazole Newly Synthesized Benzothiazole Agents DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase DHPS Dihydropteroate Synthase Benzothiazole->DHPS MurB UDP-N-acetylenolpyruvyl glucosamine reductase (MurB) Benzothiazole->MurB OtherEnzymes Other Essential Enzymes Benzothiazole->OtherEnzymes DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication FolicAcid Inhibition of Folic Acid Synthesis DHPS->FolicAcid CellWall Inhibition of Cell Wall Synthesis MurB->CellWall Metabolism Disruption of Metabolism OtherEnzymes->Metabolism

Caption: Potential molecular targets of benzothiazole antimicrobial agents.

The diverse mechanisms of action of benzothiazole derivatives make them attractive candidates for further development, particularly in the context of combating drug-resistant pathogens.[3] Continued research into the structure-activity relationships and optimization of these compounds holds significant promise for the discovery of next-generation antimicrobial drugs.

References

A Head-to-Head Comparison of Catalytic Systems for Benzothiazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzothiazole scaffold is a critical step, given its prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of various catalytic systems for benzothiazole synthesis, supported by experimental data, to aid in the selection of the most suitable methodology for your research needs.

The synthesis of benzothiazoles, typically achieved through the condensation of 2-aminothiophenol with various carbonyl compounds or their equivalents, has been the subject of extensive research. The evolution of catalytic systems from classical methods to modern, more sustainable approaches offers a range of options, each with its own set of advantages and limitations. This guide will focus on a head-to-head comparison of heterogeneous, metal-free, and noble metal-based catalytic systems, providing a clear overview of their performance.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for benzothiazole synthesis is often a balance between reaction efficiency, cost, environmental impact, and ease of use. The following table summarizes the performance of representative catalytic systems, offering a quantitative comparison to inform your synthetic strategy.

Catalyst CategoryCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous SnP₂O₇2-Aminothiophenol, Aromatic AldehydesSolvent-free808-35 min87-95[1]
NaHSO₄-SiO₂2-Aminothiophenol, Acyl ChloridesSolvent-freeRoom Temp15-30 min90-96[1]
ZnO-beta Zeolite2-Aminothiophenol, AldehydesEthanolReflux1-2 h85-95
FeCl₃/Montmorillonite K-10 (Ultrasound)2-Aminothiophenol, AldehydesWaterRoom Temp0.7-5 h33-95[2]
Metal-Free H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom Temp45-60 min85-94[1][2]
Iodine2-Aminothiophenol, AldehydesDMF1002-3 h82-95[3]
Dess-Martin PeriodinaneThioformanilidesDichloromethaneRoom Temp15 min85-95[3]
Catalyst-Free (Ultrasound)2-Aminothiophenol, BenzaldehydesSolvent-freeRoom Temp20 min65-83[4]
Noble Metal Pd/Co-Iodothiobenzanilide derivativesTolueneRoom Temp12 h85-95[3]
RuCl₃N-arylthioureas1,2-Dichloroethane8012 hup to 91
Transition Metal CuBr2-Haloanilines, DithiocarbamatesDMF8012 h76-84
Ni(II) saltsN-arylthioureasEthanolReflux30 minup to 95

Experimental Protocols

Below are detailed methodologies for representative catalytic systems from the comparison table.

Heterogeneous Catalysis: SnP₂O₇

This protocol describes a green and efficient method for the synthesis of benzothiazoles using a reusable tin pyrophosphate catalyst.[1]

Catalyst Preparation: The SnP₂O₇ catalyst can be prepared by reacting a solution of SnCl₂ with monoammonium phosphate.

General Procedure for Benzothiazole Synthesis:

  • A mixture of 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and SnP₂O₇ (0.05 g) is placed in a round-bottom flask.

  • The mixture is heated at 80 °C under solvent-free conditions for the time specified in the table (typically 8-35 minutes).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and ethanol is added.

  • The catalyst is recovered by simple filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pure 2-substituted benzothiazole.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[1]

Metal-Free Catalysis: H₂O₂/HCl

This method provides a simple and efficient synthesis of benzothiazoles at room temperature using an inexpensive and readily available catalytic system.[1][2]

General Procedure:

  • In a round-bottom flask, 2-aminothiophenol (1 mmol) and an aldehyde (1 mmol) are dissolved in ethanol (10 mL).

  • To this solution, a mixture of 30% hydrogen peroxide (H₂O₂, 6 mmol) and concentrated hydrochloric acid (HCl, 3 mmol) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 45-60 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Noble Metal Catalysis: Pd/C

This protocol outlines a ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives using a palladium on carbon catalyst.[3]

Substrate Synthesis (o-iodothiobenzanilides): These precursors can be synthesized by the reaction of o-iodoaniline with a corresponding thioacylating agent.

General Procedure for Cyclization:

  • To a solution of the o-iodothiobenzanilide derivative (1 mmol) in toluene (5 mL), 10% Pd/C (5 mol%) is added.

  • The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired 2-substituted benzothiazole.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the synthesis of benzothiazoles.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Aminothiophenol + Aldehyde/Acyl Chloride/etc. Mixing Mixing in Solvent (or Solvent-free) Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating/Stirring (e.g., Reflux, RT) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Purification Purification (Recrystallization/ Chromatography) Heating->Purification If Homogeneous Filtration Catalyst Removal (Filtration) Monitoring->Filtration If Heterogeneous Filtration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Benzothiazole Characterization->FinalProduct

Caption: General experimental workflow for benzothiazole synthesis.

Conclusion

The selection of an optimal catalytic system for benzothiazole synthesis is contingent upon the specific requirements of the target molecule and the desired process parameters. Heterogeneous catalysts offer significant advantages in terms of reusability and ease of product isolation, aligning with the principles of green chemistry. Metal-free systems provide cost-effective and environmentally benign alternatives, avoiding the concerns of metal contamination in the final products. Noble and transition metal catalysts, while often highly efficient, may introduce issues of cost and toxicity. This guide provides a comparative framework to assist researchers in making an informed decision for their synthetic endeavors in the fascinating field of benzothiazole chemistry.

References

Bridging the Gap: A Comparative Guide to Cross-Validating Computational Docking with Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational predictions and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides an objective comparison of computational docking studies with key experimental validation techniques, supported by experimental data and detailed protocols.

Computational molecular docking has emerged as a powerful and cost-effective tool in modern drug discovery, enabling the rapid screening of vast compound libraries to predict the binding orientation and affinity of ligands to a protein target. However, these in silico predictions are theoretical and necessitate rigorous experimental validation to confirm their accuracy and physiological relevance. This guide delves into the crucial process of cross-validation, offering a clear comparison of computational docking with established experimental methods.

Quantitative Data Comparison

To effectively bridge the computational and experimental realms, it is essential to compare the outputs of both approaches. Computational docking programs generate a "docking score," a theoretical estimation of binding affinity, while experimental assays provide quantitative measurements of binding, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table presents a hypothetical comparison of results for a set of compounds targeting a specific protein kinase, illustrating how computational data can be cross-validated with experimental findings.

Compound IDDocking Score (kcal/mol)Experimental Ki (nM)Experimental IC50 (nM)
Cmpd-001 -10.21535
Cmpd-002 -9.850110
Cmpd-003 -9.585190
Cmpd-004 -8.7250520
Cmpd-005 -7.212002500

Note: This table is a generalized representation. Actual correlations can vary based on the docking software, scoring function, and experimental conditions.

Experimental Validation Protocols

A variety of robust experimental techniques can be employed to validate the predictions of computational docking. The choice of method often depends on the nature of the target protein and the ligand. Below are detailed methodologies for three widely used and reliable validation assays.

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative, label-free technique that directly measures the heat released or absorbed during a binding event.[1][2] This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[1][3]

Methodology:

  • Sample Preparation: The target protein and ligand are extensively dialyzed or dissolved in an identical buffer to minimize heats of dilution.[3] The concentrations are precisely determined.

  • ITC Instrument Setup: A typical ITC instrument consists of a reference cell and a sample cell.[4] The reference cell is filled with buffer, and the sample cell contains the protein solution at a known concentration.[4] The ligand is loaded into an injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell containing the protein.[1]

  • Data Acquisition: The instrument measures the heat change after each injection.[4] As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[4]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical biosensor technique that measures the binding of a mobile analyte (ligand) to an immobilized biomolecule (protein) on a sensor chip.[2][5] It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[5]

Methodology:

  • Sensor Chip Preparation: The target protein is immobilized onto the surface of a sensor chip.[6]

  • SPR Instrument Setup: The sensor chip is placed in the SPR instrument, and a continuous flow of buffer is passed over the surface.

  • Ligand Injection: The ligand, at various concentrations, is injected into the flow of buffer passing over the sensor chip.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the ligand binds to the immobilized protein.[5] This change is proportional to the mass of bound ligand and is recorded in real-time as a sensorgram.

  • Data Analysis: The association and dissociation phases of the sensorgram are analyzed to determine the kinetic rate constants (kon and koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[7] When the donor and acceptor are in close proximity (typically 1-10 nm), the excited donor can non-radiatively transfer energy to the acceptor.[7][8] This phenomenon can be used to measure binding events.[9][10]

Methodology:

  • Fluorophore Labeling: The protein and/or ligand are labeled with appropriate donor and acceptor fluorophores.[9]

  • Assay Setup: The labeled protein is incubated with the labeled or unlabeled ligand.

  • FRET Measurement: The fluorescence emission of both the donor and acceptor is measured using a spectrofluorometer or plate reader.[7]

  • Data Analysis: An increase in acceptor fluorescence and a simultaneous decrease in donor fluorescence indicate that the donor and acceptor are in close proximity, signifying a binding event.[7] The magnitude of the FRET signal is proportional to the extent of binding. For quantitative analysis, competition assays with unlabeled ligands can be performed to determine binding affinities.[11]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the interplay between computational and experimental approaches, the following diagrams illustrate a typical drug discovery workflow and a relevant biological signaling pathway.

cluster_computational Computational Phase cluster_experimental Experimental Phase Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Large Compound Libraries Docking & Scoring Docking & Scoring Virtual Screening->Docking & Scoring Filtering Hit Selection Hit Selection Docking & Scoring->Hit Selection Ranking by Score In Vitro Assays (ITC, SPR, FRET) In Vitro Assays (ITC, SPR, FRET) Hit Selection->In Vitro Assays (ITC, SPR, FRET) Cross-Validation Lead Optimization Lead Optimization In Vitro Assays (ITC, SPR, FRET)->Lead Optimization Confirmed Hits Lead Optimization->In Vitro Assays (ITC, SPR, FRET) Iterative Improvement Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Drug Discovery Workflow

Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzothiazolecarboxaldehyde
Reactant of Route 2
6-Benzothiazolecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.